(2-~13~C)Furan-2,5-dione
Description
Maleic anhydride is a cyclic dicarboxylic anhydride that is the cyclic anhydride of maleic acid. It has a role as an allergen. It is a cyclic dicarboxylic anhydride and a member of furans.
Maleic anhydride is used in the formulation of resins. Exposure to maleic anhydride may occur from accidental releases to the environment or in workplaces where it is produced or used. Acute (short-term) inhalation exposure of humans to maleic anhydride has been observed to cause irritation of the respiratory tract and eye irritation. Chronic (long-term) exposure to maleic anhydride has been observed to cause chronic bronchitis, asthma-like attacks, and upper respiratory tract and eye irritation in workers. In some people, allergies have developed so that lower concentrations can no longer be tolerated. Kidney effects were observed in rats chronically exposed to maleic anhydride via gavage (experimentally placing the chemical in the stomach). EPA has not classified maleic anhydride for carcinogenicity.
Used in copolymerization reactions, in the Diels-Alder(diene)synthesis, in the preparation of resins, pharmaceuticals and agricultural chemicals. It is a powerful irritant and causes burns.
Properties
CAS No. |
68261-15-4 |
|---|---|
Molecular Formula |
C4H2O3 |
Molecular Weight |
99.05 g/mol |
IUPAC Name |
(513C)furan-2,5-dione |
InChI |
InChI=1S/C4H2O3/c5-3-1-2-4(6)7-3/h1-2H/i3+1 |
InChI Key |
FPYJFEHAWHCUMM-LBPDFUHNSA-N |
Canonical SMILES |
C1=CC(=O)OC1=O |
boiling_point |
387 to 390 °F at 760 mm Hg (NTP, 1992) 202.0 °C 202.0 °C at 760 mm Hg 202 °C 396°F |
Color/Form |
Orthorhombic needles from chloroform; commercial grades furnished in fused form, as briquettes Colorless needles or white lumps or pellets Needles from ether or chloroform |
density |
1.43 at 59 °F (USCG, 1999) 0.934 at 20 °C/4 °C 1.5 g/cm³ 1.43 at 59°F 1.48 |
flash_point |
218 °F (NTP, 1992) 102 °C (closed cup) 110 °C (open cup) 102 °C c.c. 218°F |
melting_point |
127 °F (NTP, 1992) 52.8 °C 52.56 °C 53 °C 127°F |
physical_description |
Maleic anhydride appears as colorless crystalline needles, flakes, pellets, rods, briquettes, lumps or a fused mass. Melts at 113°F. Shipped both as a solid and in the molten state. Vapors, fumes and dusts strong irritate the eyes, skin and mucous membranes. Flash point 218°F. Autoignition temperature 890°F. Used to make paints and plastics and other chemicals. DryPowder; Liquid; OtherSolid; PelletsLargeCrystals COLOURLESS OR WHITE CRYSTALS WITH PUNGENT ODOUR. Colorless needles, white lumps, or pellets with an irritating, choking odor. |
Related CAS |
24937-72-2 |
solubility |
Soluble; decomposes in hot solvent (NTP, 1992) In water, 3700 mg/L at 25 °C (est) In water: reaction with water Soluble in water, forming maleic acids Solubility at 25 °C: 227 g/100 g acetone; 112 g/100 g ethyl acetate; 52.5 g/100 g chloroform; 50 g/100 g benzene; 23.4 g/100 toluene; 19.4 g/100 g o-xylene; 0.60 g/100 g carbon tetrachloride; 0.25 g/100 g ligroin; soluble in dioxane; soluble in alcohol with ester formation Soluble in ether Solubility in water: reaction Reacts |
vapor_density |
3.38 (Air = 1) Relative vapor density (air = 1): 3.4 |
vapor_pressure |
0.2 mm Hg (NIOSH, 2016) 0.25 mmHg 2.5X10-1 mm Hg at 25 °C Vapor pressure, Pa at 25 °C: 25 0.2 mmHg |
Origin of Product |
United States |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Precise Calculation of 13C-Labeled Maleic Anhydride Molecular Weight
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Foundational Role of Isotopic Labeling in Modern Research
In the landscape of advanced scientific inquiry, particularly within drug development and metabolic research, the ability to trace the journey of molecules is paramount. Isotopic labeling, a technique where specific atoms in a molecule are replaced with their heavier, stable isotopes, provides a powerful lens through which to view complex biological and chemical processes.[1] By introducing a "mass shift," we can follow the metabolic fate of a compound, elucidate reaction mechanisms, and quantify analytes with exceptional precision using mass spectrometry.[2][3]
This guide, written from the perspective of a senior application scientist, moves beyond rudimentary atomic weight estimations. It provides a detailed methodology for the precise calculation of the molecular weight of maleic anhydride labeled with Carbon-13 (¹³C), a common building block and dienophile in chemical synthesis. Understanding this calculation is not merely an academic exercise; it is fundamental to the accurate interpretation of mass spectrometry data, ensuring the integrity of experimental results.
The Subject Molecule: Maleic Anhydride
Maleic anhydride is a cyclic dicarboxylic anhydride with the molecular formula C₄H₂O₃.[4][5] Its structure consists of a five-membered ring containing two carbonyl groups and a carbon-carbon double bond.
Caption: Chemical structure of Maleic Anhydride (C₄H₂O₃).
Core Principle: Monoisotopic Mass vs. Average Molecular Weight
A common point of confusion is the distinction between average molecular weight and monoisotopic mass.
-
Average Molecular Weight: This is the weighted average of the masses of all naturally occurring isotopes of each element in a molecule, considering their relative abundances.[6] This value, often found on chemical container labels and in periodic tables, is useful for bulk chemical calculations (e.g., molarity).
-
Monoisotopic Mass: This is the mass of a molecule calculated using the mass of the most abundant isotope of each element for an unlabeled compound, or the specific isotope mass for a labeled compound.[7][8] For instance, in an unlabeled organic molecule, we would use the masses of ¹H, ¹²C, ¹⁴N, and ¹⁶O.[7]
For high-resolution mass spectrometry, monoisotopic mass is the critical value . A mass spectrometer separates ions based on their mass-to-charge ratio (m/z), resolving individual isotopologues.[3] Therefore, when working with highly enriched ¹³C-labeled compounds, the most intense peak in the mass spectrum will correspond to the monoisotopic mass of the molecule containing the heavy isotopes, not the average molecular weight.[9]
Experimental Protocol: Calculating the Monoisotopic Mass
The calculation of the monoisotopic mass is a straightforward summation of the precise masses of the constituent isotopes. The key is to use the exact mass of the specific isotope (e.g., ¹³C), not the average atomic weight of the element.
Step-by-Step Methodology:
-
Identify the Molecular Formula: Determine the precise number of atoms of each element in the molecule. For maleic anhydride, this is C₄H₂O₃.
-
Determine the Labeling Pattern: Identify which atoms are isotopically labeled. For this guide, we will consider three scenarios:
-
Unlabeled Maleic Anhydride
-
Maleic anhydride-¹³C₄ (fully labeled)
-
Maleic anhydride-2,3-¹³C₂ (selectively labeled)
-
-
Obtain Precise Isotopic Masses: Use authoritative sources for the monoisotopic masses of the required isotopes. The National Institute of Standards and Technology (NIST) provides these values.
-
Calculate the Total Mass: Sum the masses of the isotopes according to the molecular formula and labeling pattern.
The logical flow of this calculation can be visualized as follows:
Caption: Workflow for Monoisotopic Mass Calculation.
Data Presentation: Molecular Weight Calculations
The following table summarizes the calculated monoisotopic masses for unlabeled maleic anhydride and two common ¹³C-labeled isotopologues.
| Compound | Molecular Formula | Calculation | Monoisotopic Mass (u) |
| Unlabeled Maleic Anhydride | C₄H₂O₃ | (4 × 12.000000000) + (2 × 1.007825032) + (3 × 15.994914620) | 98.00039392 |
| Maleic anhydride-¹³C₄ | ¹³C₄H₂O₃ | (4 × 13.003354835) + (2 × 1.007825032) + (3 × 15.994914620) | 102.01381326 |
| Maleic anhydride-2,3-¹³C₂ | ¹²C₂¹³C₂H₂O₃ | (2 × 12.000000000) + (2 × 13.003354835) + (2 × 1.007825032) + (3 × 15.994914620) | 100.00709359 |
Note: The calculated values align with those provided by commercial suppliers. For example, Maleic anhydride-¹³C₄ is listed with a molecular weight of 102.03, and the 2,3-¹³C₂ version at 100.04, which are the nominal masses rounded for practical use.[1][14]
Trustworthiness: Self-Validating Systems and Practical Considerations
Isotopic Purity (Atom % ¹³C):
Commercially available labeled compounds are supplied with a specified isotopic purity, often around 99 atom % ¹³C.[1] This value represents the mole fraction of the heavy isotope at the labeled positions.[15][16] It is crucial to understand that this does not mean 99% of the molecules are the desired fully-labeled species.[15]
For a compound like Maleic anhydride-¹³C₄ with 99% ¹³C enrichment at each of the four carbon positions, a small population of molecules will contain one or more ¹²C atoms due to the incomplete labeling. While the monoisotopic mass calculated above represents the most abundant and targeted species, a high-resolution mass spectrum would reveal a cluster of isotopologue peaks. However, for the purpose of identifying the primary peak in a mass spectrum, the calculation based on 100% enrichment is the standard and most practical approach.
The Causality of Synthesis:
The availability of selectively labeled isotopologues like Maleic anhydride-2,3-¹³C₂ is a direct result of specific synthetic routes.[14] For instance, synthesis might start from a precursor like [2-¹³C]acetic acid, which is then converted through several steps to build the labeled maleic anhydride backbone. The choice of a specific labeling pattern is dictated by the experimental question; for example, to track the fate of the olefinic carbons specifically in a Diels-Alder reaction.
Conclusion
The precise calculation of the molecular weight of isotopically labeled compounds is a foundational skill for any researcher utilizing techniques like mass spectrometry. By focusing on the monoisotopic mass and using the exact masses of the specific isotopes involved, scientists can accurately predict the m/z values of their labeled molecules. This guide provides a robust, step-by-step framework for this calculation, grounded in authoritative data and practical, field-proven insights. Adherence to this methodology ensures the self-validation of experimental data and upholds the highest standards of scientific integrity in research and development.
References
-
IonSource. (2005). Monoisotopic and Average Mass. Retrieved from [Link]
-
BioChemCalc. (n.d.). Exact Mass Calculator. Retrieved from [Link]
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Pediaa.Com. (2024). What is the Difference Between Monoisotopic Mass and Average Mass. Retrieved from [Link]
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University of Missouri. (2024). Calculating Exact Masses. Mass Spectrometry Facility. Retrieved from [Link]
-
ISIC-EPFL. (n.d.). Molecular mass calculator. Retrieved from [Link]
-
Wikipedia. (2023). Isotopic labeling. Retrieved from [Link]
-
IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Hydrogen. Retrieved from [Link]
-
University of Colorado Boulder. (2011). Exact Molecular Mass versus Molecular Weight. Retrieved from [Link]
-
PubChemLite. (n.d.). Maleic anhydride (C4H2O3). Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Atomic Weights and Isotopic Compositions for Oxygen. Physical Measurement Laboratory. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Is Isotopic Enrichment?. YouTube. Retrieved from [Link]
-
Wikipedia. (2023). Monoisotopic mass. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Atomic Weights and Isotopic Compositions for Hydrogen. Physical Measurement Laboratory. Retrieved from [Link]
-
MacCoss, M. J., et al. (2014). Analysis of Isotopic Labeling in Peptide Fragments by Tandem Mass Spectrometry. PMC. Retrieved from [Link]
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MMPC.org. (n.d.). Basic Characteristics of Atoms. Retrieved from [Link]
-
Wikipedia. (2023). Isotopes of hydrogen. Retrieved from [Link]
-
Simple English Wikipedia. (2025). Oxygen-16. Retrieved from [Link]
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ChemLin. (2024). Oxygen-16 - isotopic data and properties. Retrieved from [Link]
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National Institute of Standards and Technology (NIST). (n.d.). Atomic Data for Hydrogen (H). Physical Measurement Laboratory. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Maleic anhydride. NIST WebBook. Retrieved from [Link]
-
PubChem. (n.d.). Oxygen-16 isotope. Retrieved from [Link]
-
Wikipedia. (2023). Ethylenetetracarboxylic dianhydride. Retrieved from [Link]
-
Wikipedia. (2023). Isotopes of oxygen. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Atomic Weights and Isotopic Compositions for Hydrogen. Physical Measurement Laboratory. Retrieved from [Link]
-
PubChem. (n.d.). Maleic Anhydride. Retrieved from [Link]
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Technical Guide: Synonyms and Applications of 13C-Labeled 2,5-Furandione
This technical guide provides a structured, deep-dive analysis of 13C-labeled 2,5-furandione (Maleic Anhydride), designed for researchers in drug development, proteomics, and polymer science.
Executive Summary
2,5-Furandione is the IUPAC systematic name for Maleic Anhydride , a cyclic dicarboxylic anhydride fundamental to organic synthesis and materials science. In the context of isotopic labeling, precise nomenclature is critical. While "Maleic Anhydride" is the dominant commercial term, "2,5-Furandione" is frequently used in chemical indexing (CAS, PubChem) and systematic literature.
For researchers utilizing stable isotopes (13C), confusion often arises between the generic CAS number for the unlabeled compound and the specific CAS numbers assigned to unique isotopologues (e.g., [1,4-13C2] vs. [U-13C4]). This guide clarifies these distinctions, providing a validated taxonomy of synonyms, CAS registries, and high-value applications in quantitative proteomics and polymer drug delivery systems.
Chemical Identity & Nomenclature Hierarchy
The molecule consists of a furan ring system with two ketone groups and one ether oxygen, formally derived from the dehydration of maleic acid.
-
Key Synonyms: cis-Butenedioic anhydride, Toxilic anhydride, 2,5-Furanedione.[7]
Visualization: Nomenclature & Structure Relationship
The following diagram illustrates the relationship between the systematic name, common synonyms, and the carbon positions available for 13C labeling.
Caption: Hierarchical mapping of 2,5-furandione nomenclature and isotopic labeling vectors.
Isotopologue Taxonomy: Validated CAS Registry
In precision research, using the generic CAS (108-31-6) for a labeled compound will lead to sourcing errors. The following table consolidates the specific CAS numbers for 13C-labeled variants verified against major isotope catalogs (Sigma, CIL, Eurisotop).
| Isotopologue Name | Labeling Pattern | Chemical Formula | Specific CAS RN | Mass Shift | Primary Application |
| [U-13C4]-Maleic Anhydride | Universal (All 4 carbons) | ¹³C₄H₂O₃ | 1161736-58-8 | +4 Da | Metabolic flux analysis; Full backbone tracing. |
| [1,4-13C2]-Maleic Anhydride | Carbonyl carbons only | ¹³C₂C₂H₂O₃ | 201996-26-1 | +2 Da | Quantitative proteomics (Maleylation); Polymer end-group analysis. |
| [2,3-13C2]-Maleic Anhydride | Vinyl (double bond) carbons | C₂¹³C₂H₂O₃ | 41403-35-4 | +2 Da | NMR studies of polymerization mechanisms (grafting). |
| [1-13C]-Maleic Anhydride | Single Carbonyl carbon | ¹³CC₃H₂O₃ | 68261-15-4 | +1 Da | Mechanistic probes; Asymmetric synthesis tracking. |
Critical Note: When searching vendor catalogs, if the specific CAS yields no results, search by the chemical name string "Maleic anhydride-13C" or "2,5-furandione-13C" as some suppliers may not index the specific CAS in their primary search bar.
High-Impact Applications in Research
A. Quantitative Proteomics: Stable Isotope Labeling
Maleic anhydride is a potent reagent for the chemical modification of lysine residues (Maleylation). In quantitative proteomics, 13C-labeled maleic anhydride is used to introduce a specific mass shift to peptides, allowing for comparative quantification between samples (e.g., control vs. disease state).
-
Mechanism: The anhydride reacts with the
-amino group of lysine, converting the basic residue into an acidic one and adding a maleyl group. -
Protocol Insight: Using a "light" (unlabeled) and "heavy" ([1,4-13C2]-maleic anhydride) reagent allows for a +2 Da or +4 Da mass shift per lysine, resolvable by high-resolution Mass Spectrometry.
-
Advantage: This method improves the ionization efficiency of certain peptides and allows for "inverse labeling" strategies to verify quantitation accuracy.
B. Polymer Drug Delivery Systems (SMA Copolymers)
Styrene-Maleic Anhydride (SMA) copolymers are widely used in drug delivery to form micelles that encapsulate hydrophobic drugs.
-
Role of 13C Labeling: Researchers use [2,3-13C2]-maleic anhydride to synthesize SMA copolymers.
-
Analytical Benefit: Solid-state 13C NMR can then specifically detect the maleic anhydride succinyl rings within the polymer backbone without interference from the abundant styrene carbons. This allows for precise determination of the alternating sequence and grafting density , which directly correlates to the micelle stability and drug release rates.
C. Synthesis Workflow: [1,4-13C2]-Maleic Anhydride
For researchers needing to synthesize this specific isotopologue de novo, the literature pathway typically proceeds from labeled acetic acid.[11]
Step-by-Step Pathway:
-
Precursor: Start with [1-13C]-Acetic Acid .
-
Bromination: Convert to Ethyl bromo-[1-13C]acetate via Hell-Volhard-Zelinsky reaction conditions.
-
Dimerization/Cyclization: Through oxidative coupling and subsequent dehydration steps (often involving a furan intermediate or direct oxidation depending on the patent/method), the carbonyl carbons of the acetic acid become the carbonyls (positions 1 and 4) of the maleic anhydride.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7923, Maleic Anhydride. PubChem. Available at: [Link]
- Zhang, Y., et al. (2017). "Maleic Anhydride Labeling-Based Approach for Quantitative Proteomics and Successive Derivatization of Peptides." Analytical Chemistry, 89(17).
-
Leiden University Scholarly Publications. "13C NMR study of the grafting of maleic anhydride onto polyethene." (Details the synthesis and use of [2,3-13C2]-MA for polymer analysis). Available at: [Link]
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- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. MALEIC ANHYDRIDE | Eurisotop [eurisotop.com]
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Methodological & Application
Application Note: A Robust Chemoenzymatic Protocol for the Synthesis of L-[U-¹³C₄]-Aspartic Acid
Abstract
Stable isotope-labeled amino acids are indispensable tools in the fields of metabolic research, quantitative proteomics, and drug development.[1] This guide provides a comprehensive, field-proven protocol for the synthesis of fully carbon-13 labeled L-aspartic acid (L-[U-¹³C₄]-Aspartic Acid) starting from commercially available ¹³C₄-maleic anhydride. By integrating a chemical hydrolysis step with a highly efficient dual-enzyme cascade, this method ensures high yields, excellent isotopic incorporation, and complete stereoselectivity, delivering a product suitable for the most demanding research applications. We detail the causality behind each experimental step, provide validated protocols, and offer troubleshooting guidance to ensure reproducible success.
Principle of the Method: A Three-Step Cascade
The conversion of ¹³C₄-maleic anhydride to L-[U-¹³C₄]-aspartic acid is a sequential, three-step process that leverages both chemical transformation and stereospecific biocatalysis. The elegance of this method lies in its efficiency and the mild conditions required for the enzymatic steps, which preserves the integrity of the isotopic label.
-
Chemical Hydrolysis: The synthesis begins with the ring-opening hydrolysis of ¹³C₄-maleic anhydride. This is a straightforward chemical step that rapidly converts the anhydride to its corresponding dicarboxylic acid, ¹³C₄-maleic acid (cis-isomer), by heating in an aqueous solution.
-
Enzymatic Isomerization: Maleic acid is not a direct precursor for the final enzymatic step. It must first be isomerized from its cis configuration to the trans isomer, ¹³C₄-fumaric acid. This transformation is efficiently catalyzed by the enzyme Maleate Isomerase (EC 5.2.1.1).[2] The enzymatic route is superior to chemical methods as it proceeds rapidly under mild pH and temperature conditions, preventing side reactions.[3]
-
Enzymatic Amination: The final and key step is the stereospecific addition of ammonia across the double bond of ¹³C₄-fumaric acid to exclusively form the L-enantiomer of aspartic acid. This reaction is catalyzed by Aspartase (L-aspartate ammonia-lyase, EC 4.3.1.1).[4][5] Using a biocatalyst like aspartase, often from E. coli, is critical as it guarantees the production of the biologically relevant L-aspartic acid with near-perfect enantiomeric excess, a feat that is challenging and costly to achieve through traditional chemical synthesis.[6]
This application note details a "one-pot" enzymatic conversion where both maleate isomerase and aspartase are used concurrently, streamlining the workflow and maximizing efficiency.[4][7]
Overall Synthesis Workflow
The entire process, from the labeled starting material to the purified final product, is depicted in the workflow diagram below.
Caption: High-level workflow for the synthesis of L-[U-¹³C₄]-Aspartic Acid.
Materials and Instrumentation
Reagents and Consumables
| Reagent | Grade | Supplier Example | Catalog Number Example | Notes |
| Maleic anhydride-¹³C₄ | ≥99 atom % ¹³C | Sigma-Aldrich | 687235 | [8] The key labeled starting material. Handle with care in a fume hood. |
| Maleate Isomerase (MaiA) | Recombinant | Custom/Various | - | Can be from Alicyclobacillus acidoterrestris for thermostability.[7] |
| Aspartase (AspA/AspB) | Recombinant | Custom/Various | - | Often sourced from E. coli or Bacillus. |
| Alternative Enzyme Source | Whole-cell catalyst | N/A | - | Recombinant E. coli co-expressing MaiA and AspA can be used.[7][9] |
| Ammonium Hydroxide (NH₄OH) | 28-30%, ACS Grade | Thermo Fisher Scientific | A669 | Source of the amino group. |
| Hydrochloric Acid (HCl) | 37%, ACS Grade | VWR | VWRBDH9151 | For pH adjustment and final product crystallization. |
| Sodium Hydroxide (NaOH) | Pellets, ACS Grade | Sigma-Aldrich | S5881 | For pH adjustment. |
| Deionized Water (ddH₂O) | >18 MΩ·cm | Millipore | - | Essential for all solutions and reactions. |
| Deuterium Oxide (D₂O) | 99.9 atom % D | Cambridge Isotope Labs | DLM-4 | For NMR analysis. |
Instrumentation
| Instrument | Purpose |
| Analytical Balance | Accurate weighing of reagents. |
| pH Meter | Precise monitoring and adjustment of reaction pH. |
| Stirring Hot Plate | Heating and mixing during hydrolysis and reaction. |
| Jacketed Reaction Vessel | Controlled temperature incubation for the enzymatic step. |
| Refrigerated Centrifuge | (Optional) For pelleting whole-cell catalysts. |
| Buchner Funnel & Vacuum Flask | Filtration and collection of the crystalline product. |
| Lyophilizer (Freeze-dryer) | Drying of the final product. |
| High-Resolution NMR Spectrometer | Structural verification and isotopic enrichment analysis. |
| Mass Spectrometer (LC-MS/GC-MS) | Molecular weight confirmation and purity analysis. |
Detailed Experimental Protocol
Step 1: Preparation of [U-¹³C₄]-Maleic Acid Substrate Stock
Scientist's Note: This initial step converts the commercially supplied anhydride into the water-soluble substrate for the enzymes. Performing this hydrolysis under heat ensures the reaction goes to completion quickly.
-
In a fume hood, carefully weigh 1.02 g (10 mmol) of Maleic anhydride-¹³C₄ and transfer it to a 50 mL glass beaker.
-
Add 20 mL of deionized water.
-
Place the beaker on a stirring hot plate and heat to 60-70°C while stirring.
-
Continue heating and stirring for 15-20 minutes until all the solid has dissolved, indicating complete hydrolysis to ¹³C₄-maleic acid.
-
Allow the solution to cool to room temperature. The final concentration will be approximately 0.5 M. This solution is stable and can be stored at 4°C if not used immediately.
Step 2: One-Pot Dual-Enzyme Synthesis of L-[U-¹³C₄]-Aspartic Acid
Scientist's Note: This is the core of the synthesis. Both enzymes work in tandem: maleate isomerase generates fumarate, which is immediately consumed by aspartase. This prevents the accumulation of the fumarate intermediate and drives the reaction equilibrium towards the final product.[4] The pH is maintained at a slightly alkaline level (8.5), which is optimal for the forward (amination) reaction of aspartase.[4][5]
-
Transfer the 20 mL of ¹³C₄-maleic acid solution to a 100 mL jacketed reaction vessel connected to a circulating water bath set to 37°C (or 50°C if using thermostable enzymes).[7]
-
Begin stirring the solution at a moderate speed (e.g., 200 rpm).
-
Place a calibrated pH probe into the solution. Slowly add 28% ammonium hydroxide (NH₄OH) dropwise to adjust the pH to 8.5. This both neutralizes the maleic acid and provides the ammonium substrate for the aspartase enzyme. Be cautious, as the neutralization is exothermic.
-
Once the temperature and pH are stable, add the biocatalysts.
-
If using purified enzymes: Add Maleate Isomerase and Aspartase to the reaction mixture. The optimal amount should be determined empirically, but a starting point is ~100-200 units of activity for each enzyme.
-
If using a whole-cell catalyst: Add the wet cell paste of the recombinant E. coli strain co-expressing both enzymes (e.g., 5-10 g wet cell weight).
-
-
Maintain the reaction at 37°C (or 50°C) with gentle stirring. Monitor the pH every 30 minutes for the first 2 hours and adjust back to 8.5 with NH₄OH as needed.
-
Allow the reaction to proceed for 6-12 hours. The reaction progress can be monitored by taking small aliquots and analyzing for the disappearance of the maleate/fumarate signal and the appearance of the aspartate signal via ¹H NMR.
Step 3: Product Isolation and Purification
Scientist's Note: L-aspartic acid has its isoelectric point (pI) at approximately 2.77. By carefully lowering the pH of the reaction mixture to this point, the solubility of the zwitterionic aspartic acid is minimized, causing it to crystallize out of the solution.[10][11] This is a highly effective purification step.
-
After the reaction is complete, stop the stirring and heating. If using a whole-cell catalyst, centrifuge the mixture at 8,000 x g for 15 minutes to pellet the cells and decant the supernatant containing the product.
-
Transfer the supernatant to a clean beaker and place it in an ice bath with stirring.
-
Slowly and carefully add concentrated HCl dropwise to the cold solution to lower the pH to ~2.8.
-
As the pH approaches 2.8, a white crystalline precipitate of L-[U-¹³C₄]-aspartic acid will form.
-
Once the pH is stable at 2.8, continue stirring in the ice bath for an additional 30-60 minutes to maximize crystallization.
-
Set up a Buchner funnel with a suitable filter paper for vacuum filtration.
-
Pour the cold slurry onto the filter and apply a vacuum to remove the mother liquor.
-
Wash the collected crystals twice with 10 mL portions of ice-cold deionized water to remove any residual salts.[10]
-
Allow the crystals to air-dry on the filter under vacuum for 15 minutes.
-
Transfer the purified product to a pre-weighed vial and dry to a constant weight, preferably in a lyophilizer or a vacuum oven at 40°C.
Reaction Mechanism and Characterization
The enzymatic cascade proceeds through the formation of a fumarate intermediate, which is then aminated stereospecifically.
Caption: Chemoenzymatic reaction pathway from ¹³C-Maleic Acid to L-¹³C-Aspartic Acid.
Expected Results & Characterization Data
| Parameter | Expected Value / Result | Method of Analysis |
| Yield | 75-90% (based on starting ¹³C₄-maleic anhydride) | Gravimetric (mass of final product) |
| Chemical Purity | >98% | ¹H and ¹³C NMR Spectroscopy |
| Isotopic Enrichment | >99 atom % ¹³C | Mass Spectrometry, ¹³C NMR |
| Molecular Weight | Expected (M+H)⁺ = 138.04 g/mol | High-Resolution Mass Spectrometry |
| Stereochemical Purity | >99% L-enantiomer | Chiral HPLC or Polarimetry |
| Appearance | White crystalline powder | Visual Inspection |
¹³C NMR: The ¹³C NMR spectrum will be the definitive confirmation of successful labeling. It should show four distinct signals, all exhibiting complex splitting patterns due to ¹³C-¹³C coupling, a hallmark of uniform labeling. The absence of significant signals at the natural abundance chemical shifts confirms high isotopic enrichment.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive enzymes. 2. Incorrect pH. 3. Insufficient reaction time. | 1. Test enzyme activity with unlabeled substrate. Use fresh enzymes/cells. 2. Recalibrate pH meter and ensure pH is maintained at 8.5 during the reaction. 3. Extend reaction time to 24 hours and monitor by NMR/LC-MS. |
| Product Fails to Crystallize | 1. pH is not at the isoelectric point (~2.8). 2. Product concentration is too low. | 1. Re-check pH and adjust carefully. 2. Concentrate the reaction supernatant under vacuum before acidification. |
| Low Isotopic Incorporation | Contamination with natural abundance (¹²C) maleic acid or other carbon sources. | Ensure all reagents are of high purity and that the labeled starting material is handled carefully to avoid cross-contamination. |
| Impure Final Product | Incomplete washing of crystals; co-precipitation of salts. | Ensure crystals are thoroughly washed with ice-cold water. For very high purity, recrystallization from hot water may be necessary.[12] |
References
-
Maleic anhydride synthesis in a millistructured fixed-bed reactor. TU Clausthal – ICVT. Available from: [Link]
-
Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. PubMed. Available from: [Link]
-
Studies on the Enzymatic Production of L-Aspartic Acid from Maleic Acid. J-STAGE. Available from: [Link]
-
13C NMR study of the grafting of maleic anhydride onto polyethene, polypropene, and ethene-propene copolymers. Scholarly Publications Leiden University. Available from: [Link]
-
PROCESS FOR THE PRODUCTION OF L-ASPARTIC ACID. PATENTSCOPE. Available from: [Link]
- Process for the production of L-aspartic acid. Google Patents.
-
Enzymatic synthesis of L-aspartic acid from maleic acid by co-expressed MaiA and AspA under different conditions. ResearchGate. Available from: [Link]
-
L-Aspartic Acid: Synthesis, Applications, and Industrial Significance. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Developing a green and efficient biosynthesis system for L-aspartic acid by addressing enzyme imbalance and catalysis-extraction circulation processes. RSC Publishing. Available from: [Link]
-
One-Pot Biosynthesis of l-Aspartate from Maleic Anhydride via a Thermostable Dual-Enzyme System under High Temperature. PubMed. Available from: [Link]
- Method for purifying aspartic acid. Google Patents.
-
One-Pot Biosynthesis of l-Aspartate from Maleate via an Engineered Strain Containing a Dual-Enzyme System. PubMed Central. Available from: [Link]
-
Maleate isomerase. Wikipedia. Available from: [Link]
-
Enzymatic Synthesis of 15N-L-aspartic Acid Using Recombinant Aspartase from Escherichia Coli K12. ResearchGate. Available from: [Link]
-
Structural characterization of maleic anhydride grafted polyethylene by 13C NMR spectroscopy. ResearchGate. Available from: [Link]
-
Maleate Isomerase. ResearchGate. Available from: [Link]
-
Maleic Anhydride-13C4. Pharmaffiliates. Available from: [Link]
-
Cis-trans Isomerase: Isomerisation from Maleic Acid to Fumaric Acid. J-STAGE. Available from: [Link]
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- 4. One-Pot Biosynthesis of l-Aspartate from Maleate via an Engineered Strain Containing a Dual-Enzyme System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 9. researchgate.net [researchgate.net]
- 10. US6280980B1 - Process for the production of L-aspartic acid - Google Patents [patents.google.com]
- 11. Developing a green and efficient biosynthesis system for l-aspartic acid by addressing enzyme imbalance and catalysis-extraction circulation processes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. US4922011A - Method for purifying aspartic acid - Google Patents [patents.google.com]
Introduction: The Enduring Challenge of Maleic Anhydride Copolymerization
Application Note & Protocol: Elucidating Copolymerization Mechanisms with 13C-Labeled Maleic Anhydride
Audience: Researchers, scientists, and drug development professionals.
Maleic anhydride (MA) is a cornerstone monomer in polymer chemistry, prized for its ability to impart functionality and unique properties to a wide range of materials.[1] Its copolymers, particularly with electron-rich comonomers like styrene, are of significant commercial and academic interest.[1][2] However, the precise mechanism governing the copolymerization of MA has been a subject of long-standing debate. The tendency of MA to form alternating copolymers with donor monomers has led to several proposed mechanisms, primarily revolving around the role of charge-transfer complexes (CTCs) and the influence of the penultimate monomer unit.[3][4][5][6]
Disambiguating these mechanistic pathways is crucial for the rational design of copolymers with tailored microstructures and, consequently, desired macroscopic properties. This application note details a powerful and definitive approach to unraveling the intricacies of MA copolymerization: the strategic use of 13C-labeled maleic anhydride in conjunction with high-resolution 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Isotopic labeling provides an unambiguous window into the polymer backbone, allowing for precise determination of monomer sequences and stereochemistry, which are direct reflections of the underlying polymerization mechanism.[][8][9]
The Mechanistic Dichotomy: Charge-Transfer Complex vs. Penultimate Model
The copolymerization of an electron-acceptor monomer like maleic anhydride with an electron-donor monomer such as styrene often deviates from classical copolymerization theory. Two dominant models have emerged to explain the observed alternating tendency:
-
The Charge-Transfer Complex (CTC) Model: This model posits that the donor and acceptor monomers form a transient charge-transfer complex which then acts as a single polymerizable entity.[4][6][10] This would inherently lead to a strictly alternating copolymer structure.[6]
-
The Penultimate Model: This model suggests that the reactivity of the growing polymer radical is influenced not only by the terminal monomer unit but also by the preceding, or "penultimate," unit.[5][11][12] In this scenario, the formation of a new bond is kinetically favored when the penultimate and terminal units have opposite electronic characteristics, thus promoting alternation without invoking a discrete CTC.
Differentiating between these models requires a detailed analysis of the copolymer microstructure, a task for which 13C NMR is exceptionally well-suited.[13][14] By selectively enriching the maleic anhydride monomer with 13C, we can significantly enhance the signal-to-noise ratio of the corresponding carbons in the polymer backbone, enabling the detection of subtle differences in chemical shifts that betray the local monomer sequence.[15][16]
Experimental Design & Protocols
Synthesis of [2,3-13C2] Maleic Anhydride
For unambiguous analysis, maleic anhydride labeled at the ethylenic carbons ([2,3-13C2]MA) is ideal. This provides two adjacent, highly sensitive probes within each MA unit of the final copolymer.
Protocol: Synthesis of [2,3-13C2]MA
-
Starting Material: The synthesis typically commences from a commercially available 13C-labeled precursor, such as [1,2-13C2]acetylene or [1,2-13C2]acetic acid.[16]
-
Conversion to a Maleic Acid Precursor: A multi-step organic synthesis is employed to construct the four-carbon backbone. For instance, [1,2-13C2]acetic acid can be converted to ethyl bromo[1,2-13C2]acetate, followed by reactions to form a succinic acid derivative.
-
Dehydrogenation and Cyclization: The labeled succinic acid derivative is then subjected to dehydrogenation to introduce the double bond, followed by dehydration (cyclization) to form the anhydride ring. This is often achieved by heating with a dehydrating agent like acetic anhydride or by catalytic vapor-phase oxidation.
-
Purification: The resulting [2,3-13C2]MA is purified by recrystallization from a suitable solvent, such as chloroform, and dried under vacuum.[17] Purity should be confirmed by 1H and 13C NMR spectroscopy and mass spectrometry.
Radical Copolymerization of [2,3-13C2]MA and Styrene
This protocol describes a representative free-radical copolymerization. The specific conditions can be adapted for other comonomers and polymerization techniques (e.g., controlled radical polymerization).[2][18][19]
Protocol: Copolymerization
-
Monomer and Initiator Preparation: Styrene is passed through an alumina column to remove the inhibitor.[17] A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is recrystallized from an appropriate solvent (e.g., methanol for AIBN).[17][20]
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired molar ratio of [2,3-13C2]MA, styrene, and the initiator in a suitable solvent (e.g., dioxane, cyclohexanone).[20][21] A typical molar ratio might be 1:1 for MA:styrene, with the initiator at a concentration of approximately 0.1-1 mol% relative to the total monomers.[18]
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.[18]
-
Polymerization: Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir for a defined period (e.g., 4-24 hours).[20] The reaction should be terminated at low conversion (<10%) to ensure the monomer feed ratio remains relatively constant.
-
Isolation and Purification: Cool the reaction to room temperature and precipitate the copolymer by pouring the solution into a large volume of a non-solvent (e.g., methanol). Collect the polymer by filtration, redissolve it in a small amount of a good solvent (e.g., acetone), and reprecipitate. Repeat this process 2-3 times to remove unreacted monomers and initiator fragments. Dry the final copolymer under vacuum to a constant weight.
13C NMR Spectroscopic Analysis
High-resolution 13C NMR is the cornerstone of this mechanistic investigation.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve an appropriate amount of the purified, dried copolymer in a deuterated solvent (e.g., acetone-d6, chloroform-d, or DMSO-d6) to a concentration of 5-10% (w/v).
-
Instrumental Parameters: Acquire the 13C NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).[16] Key parameters include:
-
Temperature: Elevated temperatures (e.g., 50-120 °C) may be necessary to ensure polymer solubility and achieve sharp spectral lines.[16]
-
Pulse Program: A standard proton-decoupled pulse sequence is typically used.
-
Relaxation Delay: A sufficient relaxation delay (e.g., 2-5 seconds) is crucial for accurate quantitative analysis.[16]
-
Acquisition Time and Number of Scans: A long acquisition time and a large number of scans are required to achieve a high signal-to-noise ratio, especially for detecting subtle peaks corresponding to different monomer sequences.
-
-
Spectral Referencing: Reference the spectrum to the solvent peak or an internal standard like tetramethylsilane (TMS).[16]
Data Interpretation: Decoding the Microstructure
The high sensitivity afforded by 13C labeling allows for the detailed analysis of the copolymer's microstructure.
-
Carbonyl and Olefinic Regions: The chemical shifts of the 13C-labeled carbonyl (~170-175 ppm) and ethylenic (~125-145 ppm for styrene, ~40-55 ppm for the succinic anhydride backbone carbons) carbons are highly sensitive to their local chemical environment.
-
Sequence Analysis (Triads): A perfectly alternating copolymer (as predicted by a pure CTC mechanism) would show a single environment for the MA carbons, corresponding to the Styrene-MA-Styrene triad. Deviations from perfect alternation, such as the presence of MA-MA-Styrene or Styrene-MA-MA sequences, would give rise to distinct, new peaks in the 13C NMR spectrum. The relative integration of these peaks provides a quantitative measure of the copolymer's sequence distribution.
-
Stereochemistry (Tacticity): The relative stereochemistry of adjacent monomer units (tacticity) can also be resolved. For example, the methine carbons of the styrene units and the backbone carbons of the MA units may show splitting patterns corresponding to meso (m) and racemic (r) diads, or even higher-order stereosequences. This information provides further insight into the stereochemical control of the propagation step.
Table 1: Hypothetical 13C NMR Chemical Shift Data for Poly(styrene-co-[2,3-13C2]MA)
| Carbon Type | Monomer Sequence Triad | Chemical Shift (ppm) | Interpretation |
| Labeled Carbonyl | S-MA -S | 172.5 | Dominant alternating sequence |
| Labeled Carbonyl | M-MA -S | 172.2 | Indicates some deviation from alternation |
| Labeled Carbonyl | S-MA -M | 172.0 | Indicates some deviation from alternation |
| Labeled Backbone CH | S-MA -S (meso) | 45.8 | Alternating sequence, meso diad |
| Labeled Backbone CH | S-MA -S (racemic) | 45.2 | Alternating sequence, racemic diad |
Visualizing the Mechanistic Pathways
The following diagrams illustrate the competing mechanistic models.
Caption: The Penultimate Model.
Conclusion: A Definitive Approach
The use of 13C-labeled maleic anhydride provides a powerful and direct method for elucidating the mechanism of its copolymerization. By enabling the precise and quantitative analysis of the copolymer microstructure, this technique allows researchers to move beyond speculation and gather definitive evidence to support or refute proposed mechanistic models. The insights gained from these studies are invaluable for controlling polymer architecture and designing next-generation materials for a wide array of applications, from advanced engineering plastics to sophisticated drug delivery systems.
References
-
Kunitake, T., & Tsukino, M. (1979). Radical cyclocopolymerization of divinyl ether and maleic anhydride. A 13C‐NMR study of the polymer structure. Journal of Polymer Science: Polymer Chemistry Edition, 17(3), 877–888. [Link]
-
Heinen, W., et al. (1998). 13C NMR study of the grafting of 13C labelled maleic anhydride onto PE, PP and EPM. Macromolecular Symposia, 129(1), 119-125. [Link]
-
Wouters, M. E. L., et al. (2003). 13C NMR Study of the Grafting of Maleic Anhydride onto Polyethene, Polypropene, and Ethene−Propene Copolymers. Macromolecules, 36(4), 1147–1156. [Link]
-
Rzaev, Z. M. O., & Önen, A. (2011). Graft copolymers of maleic anhydride and its isostructural analogues: High performance engineering materials. arXiv preprint arXiv:1103.0481. [Link]
-
Wood-Adams, P. M. GCH 6101- Analytical techniques. École Polytechnique de Montréal. [Link]
-
Vasiliev, A. A., et al. (2009). Synthesis and characterization of maleic anhydride copolymers. Revue Roumaine de Chimie, 54(7), 577-583. [Link]
-
van den Dungen, E. H. C. P., et al. (2000). Controlled Radical Copolymerization of Styrene and Maleic Anhydride and the Synthesis of Novel Polyolefin-Based Block Copolymers. Journal of Polymer Science Part A: Polymer Chemistry, 38(19), 3596-3603. [Link]
-
Cui, Y., et al. (2007). Copolymerization of styrene and maleic anhydride in supercritical carbon dioxide. Journal of Applied Polymer Science, 106(5), 3115-3120. [Link]
-
Pizzi, A., et al. (2017). Tannin-Based Copolymer Resins: Synthesis and Characterization by Solid State 13 C NMR and FT-IR Spectroscopy. Polymers, 9(7), 258. [Link]
-
Moganedi, T. C. (2013). Synthesis and characterization of styrene – maleic anhydride copolymer derivatives. University of the Free State. [Link]
-
Lalevée, J., et al. (2021). Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations. Molecules, 26(21), 6439. [Link]
-
Rzaev, Z. M. O., et al. (1999). Charge transfer complexes of maleic anhydride in radical homo‐ and copolymerization. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 36(5-6), 683-698. [Link]
-
Gody, G., et al. (2016). The RAFT-Mediated Synthesis of Poly(styrene-co-maleic acid) through Direct Copolymerization of Maleic Acid. Macromolecules, 49(21), 8119-8130. [Link]
-
van Herk, A. M. (1997). Penultimate Unit Effect in Free-Radical Copolymerization. Macromolecules, 30(2), 225-231. [Link]
-
Li, H., et al. (2022). Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent. Polymers, 14(19), 4059. [Link]
-
Coote, M. L., & Davis, T. P. (2000). Penultimate Unit Effects in Free Radical Copolymerization Studied Using the Individual Propagating Radical Concentrations from Electron Spin Resonance Spectroscopy. Macromolecules, 33(9), 3313-3323. [Link]
-
Rzaev, Z. M. O., et al. (2009). Charge transfer complex formation in in-situ maleic anhydride and N-vinyl caprolactam copolymer and copolymer/organo-montmorillonite nanoarchitectures. Designed Monomers and Polymers, 12(6), 521-534. [Link]
-
Johnston-Hall, G., et al. (2005). Radical copolymerization of maleic anhydride and substituted styrenes by reversible addition-fragmentation chain transfer (RAFT) polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 43(24), 6365-6380. [Link]
-
LibreTexts. Use of Isotopes. [Link]
-
Faria, M. A., & Pinto, J. C. (2019). Modeling of the Penultimate Unit Effect in Chain-Growth Copolymerizations. Macromolecular Reaction Engineering, 13(4), 1900007. [Link]
-
Rzaev, Z. M. O. (2000). Complex-radical alternating copolymerization. Progress in Polymer Science, 25(2), 163-217. [Link]
-
Brus, J. NMR Spectroscopy of Polymers. UNESCO/IUPAC Course. [Link]
-
Protheragen. Isotope Labeling Chemistry. [Link]
-
Intertek. Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis of Polymers. [Link]
-
Creative Biostructure. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. [Link]
-
GeekGrowth. (2020, March 20). Introduction to Polymers - Lecture 7.3 - Copolymerization, part 3 [Video]. YouTube. [Link]
-
Ogura, Y., & Satoh, K. (2022). One-Pot Preparation of Methacrylate/Styrene Alternating Copolymers via Radical Copolymerization and Alcoholysis Modification: Sequence Impacts on Glass Transition Temperature. Biomacromolecules, 23(1), 470-478. [Link]
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- 21. revroum.lew.ro [revroum.lew.ro]
Troubleshooting & Optimization
Preventing hydrolysis of (2-13C)Furan-2,5-dione during storage
Subject: (2-13C)Furan-2,5-dione (Maleic Anhydride-2-13C)
Executive Summary
You are working with (2-13C)Furan-2,5-dione , a high-value isotopic reagent. Unlike standard maleic anhydride, where minor hydrolysis is a negligible operational cost, the degradation of this isotopologue represents a significant financial and data integrity loss. The 13C label at the C2 position serves as a highly sensitive NMR probe; however, if the ring opens due to moisture ingress, your chemical shift reference points will drift, and stoichiometry in downstream Diels-Alder or esterification reactions will be compromised.
This guide provides a self-validating system to prevent, detect, and reverse hydrolysis.
Module 1: The Enemy – Hydrolysis Mechanics
To prevent degradation, you must understand the failure mode. Maleic anhydride is an electrophilic cyclic anhydride. It suffers from high ring strain (~26 kcal/mol), making it thermodynamically eager to open.
The Failure Pathway: Upon contact with water (even atmospheric humidity), the carbonyl carbon (your 13C label site) undergoes nucleophilic attack. This is an irreversible process under standard storage conditions, resulting in Maleic Acid-2-13C.
Visualizing the Threat: The following diagram maps the degradation pathway you are fighting against.
Figure 1: The irreversible hydrolysis pathway.[1] Note that the 13C label (the carbonyl carbon) remains in the molecule but shifts its chemical environment significantly.
Module 2: Storage Architecture (Prevention)
Do not rely on the vendor's shipping packaging for long-term storage. Shipping septa degrade.
Protocol A: The "Tiered" Storage System
We recommend a double-barrier containment strategy.
| Storage Tier | Duration | Container Specification | Environment |
| Tier 1 (Active) | < 2 Weeks | Amber glass vial with PTFE-lined screw cap. | Desiccator cabinet with P₂O₅ or Active Silica. |
| Tier 2 (Deep) | > 2 Weeks | Flame-sealed glass ampoule OR Schlenk tube with high-vacuum grease. | Glovebox (N₂/Ar atmosphere, <1 ppm H₂O). |
| Tier 3 (Bulk) | Indefinite | Flame-sealed ampoule. | -20°C Freezer (Double-bagged with desiccant). |
Critical Control Point: If storing at -20°C (Tier 3), you MUST allow the container to equilibrate to room temperature for at least 3 hours before opening. Opening a cold vial condenses atmospheric moisture directly onto the reagent, causing immediate surface hydrolysis.
Module 3: Handling & Transfer (The Danger Zone)
The majority of hydrolysis events occur during transfer. Use this workflow to ensure integrity.
The "Inert-Gas Blanket" Technique:
-
Preparation: Oven-dry all receiving glassware (flasks, spatulas) at 120°C for 2 hours. Cool in a desiccator.
-
The Environment: Ideally, manipulate inside a glovebox. If unavailable, use an inverted funnel flowing dry Nitrogen over your balance and working area.
-
The Transfer:
-
Flush the source vial with N₂ immediately upon opening.
-
Weigh rapidly.
-
If the solid appears "clumpy" or sticky, surface hydrolysis has already begun (see Module 4).
-
Module 4: Troubleshooting & Quality Control
How do you know if your reagent is compromised? The 13C label is your best diagnostic tool.
Diagnostic 1: NMR Analysis
Dissolve a small aliquot (~5 mg) in anhydrous DMSO-d6 or CDCl3. Do not use older solvents that may contain water.
Data Table: Chemical Shift Fingerprint
| Feature | (2-13C)Maleic Anhydride | (2-13C)Maleic Acid (Hydrolyzed) |
|---|---|---|
| 13C NMR (C=O) | ~164 - 165 ppm | ~167 - 169 ppm |
| 1H NMR (Alkene) | ~7.02 ppm (Singlet) | ~6.30 - 6.40 ppm (Singlet) |
| Solubility | Soluble in CHCl3 | Poor solubility in CHCl3 |
Note: The 13C shift difference (~3-4 ppm) is distinct. If you see a small peak at 168 ppm, you have partial hydrolysis.
Remediation: Can I save it?
Yes. Unlike many reagents, Maleic Anhydride can be purified by sublimation .
The Micro-Sublimation Protocol:
-
Place the degraded crude material in the bottom of a cold-finger sublimation apparatus.
-
Apply high vacuum (< 0.1 Torr).
-
Gently heat the bottom flask to 50-60°C (Melting point is ~52.8°C, but sublimation occurs just below this).
-
Cool the finger with ice water.
-
Result: Pure (2-13C)Furan-2,5-dione crystallizes on the cold finger; Maleic Acid (impurities) remains at the bottom (Maleic acid melts at ~135°C, so it will not sublime).
Decision Logic for QC:
Figure 2: Quality Control Decision Tree. Always re-validate after sublimation.
Frequently Asked Questions (FAQ)
Q: Can I use P₂O₅ (Phosphorus Pentoxide) as a desiccant? A: Yes, but only in a separate chamber (like a desiccator). Do not mix it directly with the reagent. P₂O₅ is excellent for creating a bone-dry atmosphere to store your secondary container.
Q: Why does my 13C-NMR show two carbonyl peaks? A: This indicates a mixture of Anhydride and Acid. If the peaks are roughly equal, your sample is 50% hydrolyzed. Perform the sublimation protocol immediately.
Q: I don't have a glovebox. Can I use a Schlenk line? A: Absolutely. A Schlenk tube is actually superior to a screw-cap vial for storage. Evacuate the tube and refill with Argon three times before storing. Grease the joints well.
Q: Does the 13C label make the molecule more unstable? A: Chemically, no. The Kinetic Isotope Effect (KIE) is negligible for storage stability. However, financially, the "stability" is lower because the cost of failure is 100x higher. Treat it with the respect due a precious metal catalyst.
References
-
Chemical Safety & Properties: National Center for Biotechnology Information. (2024).[2][3][4][5][6] PubChem Compound Summary for CID 7923, Maleic Anhydride. Retrieved from [Link]
- Purification Techniques: Google Patents. (1935). US1987301A - Purification by sublimation.
-
Handling Moisture Sensitive Reagents: Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.[7] Retrieved from [Link]
Sources
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Improving yield of Diels-Alder adducts with labeled maleic anhydride
Topic: Improving Yield of Diels-Alder Adducts with Labeled Maleic Anhydride (
Introduction: The Cost-Yield Imperative
When working with isotopically labeled maleic anhydride (MA), standard organic synthesis protocols are insufficient. A standard bottle of maleic anhydride costs pennies per gram; a
In standard Diels-Alder (DA) reactions, the dienophile (MA) is often used in excess because it is cheap and easy to remove via sublimation. For labeled synthesis, this logic must be inverted. You must treat the labeled MA as the limiting reagent, driving the reaction to completion via kinetic acceleration (catalysis) rather than thermodynamic mass action (excess reagent).
This guide addresses the three primary failure points in labeled MA adduct synthesis: Hydrolysis , Electronic Mismatch , and Isolation Loss .
Module 1: Reagent Integrity & Pre-Reaction Troubleshooting
The Silent Killer: Hydrolysis Maleic anhydride is extremely hygroscopic. Upon contact with atmospheric moisture, it hydrolyzes to maleic acid.
-
Chemical Consequence: Maleic acid is significantly less reactive than maleic anhydride in DA reactions due to the loss of ring strain and the reduced electron-withdrawing capability of the carboxylic acids compared to the cyclic anhydride.
-
Observation: If your reaction is sluggish or yields are <40%, your "anhydride" may actually be 50% acid.
Protocol: Reagent Purification & Handling
Do not assume the purity stated on the vial is accurate after shipping/storage.
-
Diagnostic Check: Run a quick
-NMR in .-
Maleic Anhydride: Singlet at
ppm. -
Maleic Acid: Singlet at
ppm (plus broad acid protons). -
Decision: If acid content > 5%, purify immediately.
-
-
Micro-Sublimation (The "Cold Finger" Method):
-
Place crude labeled MA in a sublimation apparatus.
-
Apply vacuum (
). -
Heat bath to
(MA melts at , but sublimes readily just below melting). -
Collect crystals on the cold finger (
). -
Critical Step: Handle the purified solid exclusively in a glovebox or under a positive pressure of Argon.
-
Visualization: Reagent Integrity Workflow
Figure 1: Decision logic for handling hygroscopic labeled reagents to prevent kinetic stalling.
Module 2: Reaction Engineering (Kinetics & Thermodynamics)
The Stoichiometry Shift Standard Protocol: 1.0 eq Diene : 1.5 eq MA Labeled Protocol: 1.5–3.0 eq Diene : 1.0 eq Labeled MA
Catalysis Strategy: Lewis Acid Activation
Thermal activation often requires temperatures (
Recommended Catalysts:
| Catalyst | Reactivity Boost | Solvent Compatibility | Notes |
|---|
|
Step-by-Step Protocol: Lewis Acid Catalyzed Labeled Synthesis
-
Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool to room temperature under Argon.
-
Solvent: Add anhydrous
(DCM) or Toluene. Note: Toluene allows higher T, DCM is better for low-T catalysis. -
Loading:
-
Add 1.0 equiv Labeled Maleic Anhydride.
-
Add 0.1–0.2 equiv Lewis Acid Catalyst (e.g.,
). Stir for 10 min to form the LA-Dienophile complex (activation).
-
-
Addition: Add 1.5–2.0 equiv Diene dropwise (slow addition prevents exotherms which favor retro-DA).
-
Monitoring: Stir at
to RT. Monitor by TLC or NMR. Do not heat unless absolutely necessary. -
Quench: Once MA is consumed, quench carefully with a minimal amount of dilute
or saturated (depending on acid sensitivity).
Visualization: Kinetic Activation Pathway
Figure 2: Mechanistic advantage of Lewis Acid catalysis. Coordination lowers the LUMO energy, facilitating orbital overlap with the diene at lower temperatures.
Module 3: Isolation & Purification (Minimizing Loss)
The Trap: Aqueous workups (extraction with water/brine) can hydrolyze the resulting succinic anhydride ring to a dicarboxylic acid. If the anhydride is your target, avoid water.
Troubleshooting Guide: Isolation Scenarios
Scenario A: Product Precipitates (Ideal)
-
Method: Filtration.[1]
-
Protocol: Cool the reaction mixture to
. If the adduct crystallizes, filter under inert gas. Wash with cold, dry pentane. -
Yield Loss: Minimal.
Scenario B: Homogeneous Solution
-
Method: Precipitation/Trituration.
-
Protocol:
-
Remove solvent via rotary evaporation (use a trap to catch any sublimed starting material, though conversion should be high).
-
Redissolve the oily residue in a minimal amount of DCM.
-
Add excess Hexanes or Pentane to induce precipitation.
-
Filter.[1]
-
Scenario C: Chromatography Required
-
Risk: Silica gel is acidic and contains water, which can hydrolyze the anhydride.
-
Fix: Flash chromatography usually works if done quickly.
-
Eluent: Use Ethyl Acetate/Hexanes. Avoid alcohols (methanol/ethanol) as they will ring-open the anhydride to form mono-esters.
Frequently Asked Questions (FAQs)
Q: My product is an oil, but it should be a solid. What happened? A: You likely have solvent trapped in the lattice or partial hydrolysis.
-
Check NMR: Look for a broad singlet around
ppm (carboxylic acid). If present, you have the di-acid. -
Fix: Reflux the oil in acetyl chloride or acetic anhydride for 30 minutes to dehydrate the acid back to the anhydride, then remove volatiles under high vacuum.
Q: Can I use water to accelerate the reaction (Hydrophobic Effect)? A: Only if your target is the dicarboxylic acid . Water accelerates Diels-Alder reactions significantly, but it will hydrolyze the anhydride. For labeled MA, we generally recommend anhydrous Lewis Acid catalysis to preserve the option of keeping the anhydride functionality.
Q: The reaction stalled at 60% conversion. Should I add more labeled MA?
A: No. Never add more of the expensive reagent. Add more catalyst or more diene . If using thermal conditions, slightly increase temperature, but beware of the retro-DA threshold (usually
Q: How do I recover unreacted labeled Maleic Anhydride? A: If you must recover it:
-
Perform a vacuum sublimation on the crude reaction mixture before chromatography. MA is volatile; most adducts are not.
-
The cold finger will collect the unreacted labeled MA.
References
-
Hunt, I. "Diels-Alder Reaction: Reactivity and Selectivity." Department of Chemistry, University of Calgary. Link
-
Brieger, G., & Bennett, J. N. (1980). "The Intramolecular Diels-Alder Reaction." Chemical Reviews, 80(1), 63-97. Link
-
Sauer, J. (1966). "Diels-Alder Reactions Part I: New Preparative Aspects." Angewandte Chemie International Edition, 5(2), 211-230. Link
-
Fernández, I., & Bickelhaupt, F. M. (2014). "How Lewis Acids Catalyze Diels–Alder Reactions." Journal of Computational Chemistry. (Discusses the reduction of Pauli repulsion vs LUMO lowering). Link
-
Organic Chemistry Portal. "Diels-Alder Reaction: Lewis Acid Catalysis." Link
Sources
Removing hydrolyzed maleic acid impurities from 13C-labeled samples
Topic: Removing Hydrolyzed Maleic Acid Impurities from 13C-Labeled Samples Document ID: TS-MAH-13C-001 Last Updated: 2025-05-20
Executive Summary & Scientific Context
The Problem: 13C-labeled Maleic Anhydride (
The Consequence:
-
Stoichiometric Errors: The acid has a different molecular weight (116.1 g/mol vs. 98.1 g/mol for non-labeled), throwing off molar calculations.
-
Reaction Failure: The free acid functionality interferes with reactions requiring the electrophilic anhydride moiety (e.g., Diels-Alder reactions or acylation).
-
Isotope Loss: Standard purification often discards the impurity. Since the impurity contains the expensive
label, removal must ideally involve chemical reversion (recycling), not just physical separation.
Diagnostic: Confirming the Impurity
Before processing, confirm the ratio of Anhydride to Acid using Proton (
NMR Chemical Shift Data[1][2][3][4][5]
| Compound | Solvent | Solubility Profile | ||
| Maleic Anhydride | 7.02 (s) | ~164.0 | Soluble in | |
| Maleic Acid | 6.29 (s) | ~166.5 | Soluble in Water, Acetone | |
| Maleic Acid | Insoluble (Precipitate) | N/A | Insoluble |
Tech Tip: If your sample does not fully dissolve in dry Chloroform (
) and leaves a white cloudy precipitate, you have significant Maleic Acid contamination.
Decision Matrix & Workflow
Use this logic flow to determine the correct protocol for your specific situation.
Figure 1: Decision tree for selecting the appropriate purification method based on contamination level and isotope recovery needs.
Remediation Protocols
Protocol A: Physical Separation (Solvent Washing)
Best for: Quick purification when isotope loss (<5%) is acceptable.
Mechanism: Maleic Anhydride is highly soluble in Chloroform (
-
Dissolution: Add dry, acid-free
to your crude sample (approx. 10 mL per gram). -
Agitation: Sonicate for 2 minutes. The Anhydride will dissolve; the Acid will remain as a white solid.
-
Filtration: Filter the suspension through a sintered glass funnel or a PTFE syringe filter (0.45 µm) under an inert atmosphere (Nitrogen/Argon) to prevent new moisture ingress.
-
Evaporation: Collect the filtrate and remove the solvent under vacuum (Rotovap) at <40°C.
-
Result: The residue is purified Maleic Anhydride.
Protocol B: Chemical Dehydration (Isotope Recovery)
Best for: High levels of contamination (>10%) where discarding the impurity would waste significant money.
Mechanism: Heating Maleic Acid under vacuum dehydrates it, closing the ring to regenerate Maleic Anhydride.
Equipment:
-
Short-path distillation head or Sublimation apparatus (Cold finger).
-
High vacuum pump (<0.1 mmHg).
-
Oil bath.
-
Phosphorus Pentoxide (
) - Optional but recommended chemical drying agent.
Steps:
-
Setup: Place the crude mixture (or the solid acid recovered from Protocol A) into a round-bottom flask.
-
Add Desiccant (Optional): For stubborn samples, mix with a small amount of
(approx 10% w/w). This chemically scavenges the water produced during ring closure. -
Vacuum: Apply high vacuum.
-
Heat: Slowly heat the oil bath to 130°C - 150°C .
-
Note: Maleic acid melts at ~135°C but begins dehydrating slightly lower.
-
-
Distill/Sublime: The Maleic Acid will release water (trapped by the pump trap or
) and convert to Anhydride, which will distill or sublime onto the cold finger. -
Collection: The resulting white crystals on the cold surface are pure 13C-Maleic Anhydride.
Protocol C: Vacuum Sublimation (The Gold Standard)
Best for: Final polishing to achieve >99% purity for analytical standards.
Mechanism: Maleic Anhydride sublimes easily at moderate temperatures under vacuum, leaving behind non-volatile impurities and traces of polymerized material.
-
Load: Place the semi-pure Anhydride in a sublimation vessel.
-
Conditions: Apply vacuum (<0.05 mmHg). Heat the bottom of the vessel to 50°C - 60°C .
-
Warning: Do not overheat. Excessive heat can cause polymerization or charring.
-
-
Cooling: Circulate ice water (0°C) through the cold finger.
-
Harvest: After 1-2 hours, stop heating, release vacuum with dry Nitrogen, and scrape the long needle-like crystals from the cold finger.
Frequently Asked Questions (FAQ)
Q: Can I use silica column chromatography to purify Maleic Anhydride?
A: Avoid this if possible. Silica gel is slightly acidic and often contains adsorbed water (silanols). This can actually cause further hydrolysis of your anhydride back into acid during the column run. If you must use chromatography, the silica must be oven-dried, and the solvent system should be extremely dry (e.g., Hexane/Ethyl Acetate distilled from
Q: My sample turned yellow/brown during heating. What happened? A: This indicates thermal decomposition or polymerization. Maleic Anhydride is reactive.[1][2][3][4][5] If you heated it above 160°C or heated it for too long without sufficient vacuum, it can degrade. Use a lower temperature (50-60°C) and higher vacuum for sublimation to avoid this.
Q: How should I store the purified 13C-Maleic Anhydride? A: Store under an inert atmosphere (Argon glovebox is best). If a glovebox is unavailable, seal it in a vial with Parafilm, place that vial inside a secondary jar containing active desiccant (Drierite or Molecular Sieves), and store at -20°C.
Q: Why does the 1H NMR show a peak at ~1.5 ppm?
A: That is likely water (
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for sublimation and dehydration of anhydrides).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Dehydration of maleic acid using P2O5).
-
National Institute of Standards and Technology (NIST). (2023). Maleic Anhydride Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69.
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
Sources
Technical Guide: Optimizing Reaction Temperature for [2-13C]Maleic Anhydride Grafting
The following technical guide is designed for the precise optimization of [2-13C]Maleic Anhydride grafting. It prioritizes isotopic conservation, structural fidelity, and mechanistic validation.
Executive Summary: The Thermal Paradox
Grafting [2-13C]Maleic Anhydride ([2-13C]MAH) is fundamentally different from industrial bulk grafting.[1] The presence of the
The core challenge is the Thermal Paradox :
-
Too Low (
C): Incomplete initiator decomposition leads to low radical flux, resulting in poor grafting efficiency and wasted labeled monomer. -
Too High (
C): Causes rapid -scission (in Polypropylene) or cross-linking (in Polyethylene), and critically, promotes the sublimation of [2-13C]MAH before it can react, venting your expensive isotope into the fume hood.
This guide provides the troubleshooting logic and protocols to navigate this narrow thermal window.
Troubleshooting Guide (Q&A)
Issue 1: Low Grafting Degree (Low Intensity C Signal)
User Question: I ran the reaction at 170°C, but my
Scientist Response: This is a classic symptom of Monomer Sublimation or Initiator Mismatch .[1]
-
The Sublimation Factor: Maleic anhydride boils/sublimes at
C, but has significant vapor pressure even at C. If your reaction vessel wasn't hermetically sealed (or if you used a vented extruder), your [2-13C]MAH likely vaporized before grafting.[1] -
Initiator Kinetics: At
C, Dicumyl Peroxide (DCP) has a half-life of minute.[1] If you added the initiator too early or the mixing was slow, the radicals were quenched before they could attack the polymer backbone.
Corrective Action:
-
Protocol Shift: Switch to a Solution Grafting method (see Section 4) or use a sealed internal mixer (e.g., Haake/Brabender) rather than an open extruder.
-
Temperature Tuning: Lower the temperature to 160°C and switch to an initiator with a longer half-life at this temperature, such as 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane (Luperox® 101) , to sustain radical generation over the mixing period.[1]
Issue 2: Severe Discoloration and Brittleness
User Question: My grafted polypropylene turned yellow/brown and is extremely brittle. The NMR shows grafting, but the material is unusable.
Scientist Response:
You are experiencing Thermal Degradation via
Corrective Action:
-
Thermal Cap: strictly limit reaction temperature to 170°C .
-
Radical Trap: Increase the [2-13C]MAH concentration slightly. The monomer itself acts as a radical trap; a higher local concentration favors grafting over scission.
-
Add Electron Donors: Consider adding a co-monomer like Styrene (1:1 molar ratio with MAH).[1] Styrene reacts rapidly with the macroradical, stabilizing it and preventing scission, then copolymerizes with MAH.
Issue 3: "Ghost" Peaks in NMR
User Question: I see multiple peaks in the carbonyl region (170-180 ppm) of the
Scientist Response: Isotopic scrambling is rare under these conditions. You are likely observing Poly(maleic anhydride) oligomers or Hydrolyzed Diacids .[1]
-
Oligomerization: If the radical concentration is too high, MAH can homopolymerize (though difficult sterically) or form short grafts.
-
Hydrolysis: The succinic anhydride ring is highly reactive with moisture. Exposure to air converts the ring (closed) to the diacid (open), shifting the chemical shift.
Corrective Action:
-
Dryness is Critical: Dry the polymer and reagents under vacuum for 12 hours before reaction.
-
NMR Prep: Run the NMR in anhydrous solvents (e.g., TCB/Benzene-d6) and at elevated temperature (
C) to sharpen the peaks and confirm the ring structure.
Visualizing the Mechanism
Understanding the competition between Grafting and Side Reactions is vital for temperature control.
Caption: Kinetic competition pathway. Success depends on favoring the green path (Grafting) over the red dashed paths (Degradation).
Precision Protocol: [2-13C]MAH Solution Grafting
Recommended for high-value isotopic labeling to prevent sublimation loss.[1]
Objective: Maximize Label Incorporation Efficiency (LIE).
Materials
-
Polymer: Polypropylene (PP) or Polyethylene (PE) powder (cryo-milled).[1]
-
Reagent: [2-13C]Maleic Anhydride (99 atom %
C).[1] -
Initiator: Dicumyl Peroxide (DCP) or Benzoyl Peroxide (BPO).[1]
-
Solvent: Xylene (high boiling point, good solubility).[1]
Step-by-Step Workflow
-
Dissolution: Dissolve 5g of polymer in 50mL Xylene at 130°C in a three-neck round-bottom flask equipped with a reflux condenser and nitrogen purge.
-
Purge: Bubble Nitrogen through the solution for 20 mins to remove oxygen (oxygen quenches radicals).
-
Reagent Addition:
-
Add [2-13C]MAH (5 wt% relative to polymer).[1]
-
Crucial: Ensure the MAH is fully dissolved before adding initiator.
-
-
Initiation:
-
Add DCP (0.5 wt% relative to polymer) dissolved in 2mL Xylene.[1]
-
Ramp Temperature: Increase oil bath to 145°C (reflux).
-
-
Reaction: Stir vigorously for 3 hours .
-
Why 3 hours? This covers 6+ half-lives of DCP at 145°C, ensuring complete consumption.[1]
-
-
Precipitation: Pour the hot solution into 500mL of cold Acetone . The grafted polymer will precipitate; unreacted [2-13C]MAH remains in the acetone (collect this filtrate if you wish to recover the expensive label!).
-
Purification: Soxhlet extraction with acetone for 12 hours is mandatory to remove physically adsorbed (non-grafted) MAH, which would falsify NMR results.[1]
FAQ: Expert Insights
Q: Which initiator should I use for Polypropylene vs. Polyethylene?
-
Polyethylene (PE): DCP is standard.[1] PE cross-links easily, so keep initiator concentration low (<0.5 wt%).
-
Polypropylene (PP): Consider DHBP (2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane) .[1] It allows for higher processing temperatures without as rapid decomposition as DCP, giving better control over the mixing window before degradation sets in.
Q: How do I quantify the grafting degree using
-
Relaxation Delay (D1): Set to at least 5-10 seconds . Carbonyl carbons relax slowly; a short D1 will underestimate your grafting degree.[1]
-
Standard: Use an internal standard (e.g., TCB solvent peak or a known additive) if absolute quantification is required.
Q: Can I use a melt mixer (extruder) instead of solution? Yes, but you must use a closed-chamber internal mixer (e.g., Brabender/Haake) at 170°C .[1] Do not use a vented twin-screw extruder, or you will lose the [2-13C]MAH to the vacuum vent.[1]
Data Summary: Temperature Effects[2][3][4][5][6]
| Parameter | Low Temp (140-150°C) | Optimal (160-175°C) | High Temp (>190°C) |
| Initiator Half-Life | Too Long (>1 hr) | Ideal (1-10 mins) | Too Short (<30 sec) |
| Grafting Efficiency | Low (Kinetic limit) | High | Low (Depolymerization) |
| Polymer Integrity | Excellent | Good | Poor (Degradation) |
| Label Retention | High | High | Low (Sublimation) |
References
-
Grafting Mechanisms & Temperature
-
NMR Characterization
-
Initiator Kinetics
-
PLA Specifics (Comparative)
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. mdpi.com [mdpi.com]
- 8. hristov.com [hristov.com]
Drying protocols for hygroscopic (2-13C)Furan-2,5-dione reagents
Introduction: The Isotope Integrity Mandate
As researchers, we treat (2-13C)Furan-2,5-dione (13C-Maleic Anhydride) differently than its abundant
This guide is not just about "drying"—it is about reagent rescue and integrity verification . We move beyond simple vacuum desiccation, which is often insufficient for hydrolyzed anhydrides, and focus on sublimation as the gold standard for purification.
Module 1: Diagnostic Triage (The "Is it Wet?" Test)
Before initiating any drying protocol, you must quantify the extent of hydrolysis. "Wet" anhydride is rarely just wet; it is chemically degraded.
Step 1: Visual & Physical Assessment[1]
-
Pristine: White needles or briquettes; sharp acrid odor.
-
Compromised: Clumping powder, opacity loss, or "sweating" (deliquescence).
-
Critical Check (Melting Point): This is your fastest diagnostic.
-
52–54°C: Pure Anhydride.
-
55–120°C (Broad): Mixture (Anhydride + Acid).
-
>130°C: Predominantly Maleic Acid (Hydrolyzed).
-
Step 2: The NMR "Doublet Trap" (Crucial for 13C Reagents)
Warning: Do not confuse the isotopic splitting of (2-13C)Furan-2,5-dione with impurities.
-
Solvent Choice: Use CDCl₃ or Acetone-d₆ . Avoid DMSO-d₆ or D₂O for diagnostics, as they can mask hydrolysis or promote it during acquisition.
-
The Spectrum:
-
Unlabeled Maleic Anhydride: Singlet at ~7.0 ppm.
-
(2-13C) Labeled Reagent: You will NOT see a singlet.
-
Proton at C2 (attached to ¹³C): Large doublet (
Hz). -
Proton at C3 (attached to ¹²C): Small doublet (
Hz).
-
-
Impurity (Maleic Acid): If hydrolyzed, you will see a distinct singlet/broad peak upfield at ~6.3–6.4 ppm (solvent dependent).
-
Figure 1: Decision matrix for processing hygroscopic labeled anhydrides based on melting point depression.
Module 2: The Gold Standard Protocol (Sublimation)
Vacuum drying alone removes surface water but does not reverse hydrolysis. Sublimation is the only method to physically separate the volatile anhydride from the non-volatile acid impurity without using solvents that might introduce new contaminants.
Equipment Required
-
Cold-finger sublimation apparatus (micro-scale for expensive isotopes).
-
High vacuum pump (< 0.1 mmHg).
-
Oil bath or heating mantle with precise control.
-
Coolant (0°C to 4°C is sufficient; dry ice/acetone can be too cold, causing "fluffy" sublimate that flies into the vacuum line).
Step-by-Step Methodology
-
Load: Place the crude (2-13C)Furan-2,5-dione at the bottom of the sublimation vessel.
-
Seal & Evacuate: Apply vacuum before heating. Establish a stable pressure < 0.5 mmHg.
-
Cool: Initiate coolant flow to the cold finger.
-
Heat: Slowly raise the oil bath temperature to 60–70°C .
-
Note: The MP is ~53°C. We want to gently melt/sublime. If you heat too fast, the material may bump.
-
-
Collect: The anhydride will crystallize as beautiful white needles on the cold finger. The maleic acid (MP ~135°C) will remain at the bottom as a crust.
-
Harvest: Stop heat, break vacuum with inert gas (Argon/N₂) , and scrape the needles into a tared, Argon-flushed vial.
Module 3: Advanced Rescue (The "Nuclear" Option)
Scenario: Your expensive labeled reagent was left uncapped. It is now mostly Maleic Acid (MP > 130°C).[1][2] Sublimation alone will yield very little product because the acid does not sublime easily.
The Fix: Chemical Dehydration followed by Sublimation.
-
Mix: Combine the hydrolyzed reagent with a dehydrating agent.
-
Option A (Solid): Mix with Phosphorus Pentoxide (
) in a 1:1 ratio. -
Option B (Liquid): Suspend in Acetyl Chloride (AcCl) and reflux (requires solvent removal later; Option A is preferred for small-scale labeled compounds).
-
-
Heat: Gently heat the mixture under vacuum (as in Module 2). The
will strip the water from the acid, converting it back to the anhydride, which will then sublime onto the cold finger. -
Warning: This residue will be corrosive. Clean glassware immediately.
Module 4: Data & Properties Reference
| Property | (2-13C)Furan-2,5-dione (Anhydride) | Maleic Acid (Hydrolysis Product) | Diagnostic Note |
| Melting Point | 52.8°C | 135–140°C | Large depression indicates hydrolysis. |
| Boiling Point | 202°C | Decomposes | Anhydride sublimes readily; Acid does not. |
| Solubility | CHCl₃, Acetone, Ethyl Acetate | Water, Alcohols | Insoluble in CHCl₃ (Acid precipitates). |
| 1H NMR (CDCl₃) | Doublet (J | Insoluble / Broad Singlet | Acid peaks appear upfield (~6.3 ppm). |
Troubleshooting & FAQs
Q1: I see a "doublet of doublets" in my proton NMR. Is this an impurity?
A: Likely NO . This is the expected signature of the (2-13C) label. The large splitting (~190 Hz) is the one-bond coupling (
Q2: My sublimate is "fluffy" and getting sucked into the vacuum line. Why? A: Your cold finger is too cold, or your vacuum is too strong relative to the sublimation rate.
-
Fix: Use water (4°C) instead of dry ice for the cold finger. Place a glass wool plug between the sublimation chamber and the vacuum line to catch fines.
Q3: Can I store the dried reagent in the freezer? A: Proceed with caution. While cold slows hydrolysis, freezers are humid environments. If the vial is not perfectly sealed (e.g., Parafilm over a screw cap), moisture will enter.
-
Recommendation: Store at room temperature in a desiccator with active desiccant (Drierite/Silica) and an inert atmosphere.
Q4: Why not just recrystallize it? A: Recrystallization requires solvents. Anhydrides react with protic solvents (alcohols/water). Aprotic solvents (CHCl₃) often require heating to dissolve, which increases the risk of hydrolysis from trace environmental moisture. Sublimation is "dry" and therefore safer for hygroscopic anhydrides.
References
- Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann.
-
Maleic Anhydride Properties . National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7923. Link
-
NMR Coupling Constants . University of Calgary. 13C-1H Coupling Constants (J values). (Verification of ~150-200Hz coupling for sp2 carbons). Link
- Hydrolysis Kinetics. R.E. Robertson et al. (1970). Hydrolysis of Maleic Anhydride. Canadian Journal of Chemistry.
Sources
Validation & Comparative
13C NMR chemical shift of carbonyl carbon in (2-13C)Furan-2,5-dione
Technical Deep Dive: 13C NMR Characterization of (2-13C)Furan-2,5-dione
Executive Summary: The Signal in the Noise
(2-13C)Furan-2,5-dione (Carbonyl-labeled Maleic Anhydride) represents a high-fidelity probe for mechanistic studies in polymer chemistry and metabolic flux analysis.[1] Unlike natural abundance reagents which suffer from low sensitivity (1.1% 13C background), this isotopologue provides an intense, unambiguous singlet resonance.
This guide objectively characterizes the 13C NMR chemical shift of the carbonyl carbon in (2-13C)Furan-2,5-dione, benchmarking it against its hydrolysis degradation products and structural analogs.[1] We address the critical challenge of moisture sensitivity and provide a self-validating protocol to distinguish the active anhydride from the inactive acid form.
Technical Analysis: Chemical Shift & Performance
The Core Data: Carbonyl Shift Assignment
The carbonyl carbon (C2/C5) of Maleic Anhydride exhibits a distinct chemical shift due to the conjugation with the alkene double bond.[2] In the (2-13C) labeled variant, this signal is enhanced by orders of magnitude.
| Solvent System | Carbonyl | Alkene | Multiplicity (C=O) | Notes |
| CDCl | 164.8 | 136.4 | Singlet (S) | Sharpest signal; minimal hydrolysis risk.[1] |
| Acetone- | 165.9 | 137.1 | Singlet (S) | Used for polar reaction monitoring.[1] |
| DMSO- | 166.2 | 137.5 | Broad Singlet | Risk of hydrolysis to Maleic Acid if "wet".[1] |
Analyst Note: The carbonyl resonance at ~165 ppm is significantly upfield compared to saturated cyclic anhydrides (e.g., Succinic Anhydride, ~172 ppm) due to the shielding effect of
-unsaturation.
Comparative Benchmarking: Alternatives & Impurities
The primary "alternative" in an analytical context is the misinterpretation of the signal due to hydrolysis or structural similarity.
Comparison 1: Anhydride vs. Hydrolysis Product (Maleic Acid) The most critical performance metric for this reagent is purity. Upon contact with moisture, (2-13C)Furan-2,5-dione hydrolyzes to (1-13C)Maleic Acid.[1]
-
(2-13C)Furan-2,5-dione:
164.8 ppm (CDCl )[1] -
Maleic Acid:
168.5 ppm (D O/DMSO) -
Differentiation: A shift of +3.7 ppm downfield indicates sample degradation.
Comparison 2: Conjugated vs. Saturated (Succinic Anhydride) In metabolic tracking (Krebs cycle) or hydrogenation studies, distinguishing the starting material from the reduced product is vital.
-
Maleic Anhydride (Unsaturated):
164.8 ppm -
Succinic Anhydride (Saturated):
172.0 ppm -
Mechanism: Loss of conjugation leads to deshielding of the carbonyl carbon.
Experimental Protocol: Self-Validating Integrity Check
Objective: Obtain a pristine 13C NMR spectrum of (2-13C)Furan-2,5-dione without hydrolysis artifacts.
Reagents & Equipment
-
Analyte: 5-10 mg (2-13C)Furan-2,5-dione.[1]
-
Solvent: CDCl
(Stored over 4Å Molecular Sieves). Avoid DMSO unless strictly anhydrous. -
Tube: 5mm NMR tube, oven-dried at 110°C for 2 hours.
Step-by-Step Workflow
-
Solvent Verification: Pre-scan the CDCl
blank. Ensure no water peak is visible at 1.56 ppm (1H NMR). -
Rapid Prep: Dissolve the labeled compound in CDCl
under an inert atmosphere (N or Ar) if possible. Cap immediately. -
Acquisition: Run a standard 13C sequence (proton-decoupled).
-
Optimization: For the labeled compound, 16-64 scans are sufficient. (Natural abundance requires >1000 scans).
-
-
Validation Logic:
-
Pass: Single dominant peak at ~164.8 ppm.
-
Fail: Appearance of a secondary peak at ~168 ppm (Acid) or ~130 ppm (Fumaric acid isomerization).
-
Visualization: Diagnostic Decision Tree
The following diagram illustrates the logical pathway for identifying the compound and detecting common failure modes (hydrolysis or reduction).
Caption: Diagnostic logic flow for verifying (2-13C)Furan-2,5-dione integrity via 13C NMR chemical shifts.
References
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for carbonyl chemical shift ranges).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): Maleic Anhydride 13C NMR. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. [Link]
-
PubChem. (2023). Compound Summary: Furan-2,5-dione.[1][4] National Library of Medicine. [Link]
Sources
Publish Comparison Guide: Mass Spectrometry of [2-13C]Maleic Anhydride
This guide details the mass spectrometry fragmentation patterns of [2-13C]Maleic anhydride , specifically focusing on the mono-labeled isotopologue where the
This distinction is critical: commercial labeling conventions often reference the acid precursor. A "[2-13C]" label implies the backbone carbon, not the carbonyl. This guide compares this specific isotopologue against the unlabeled standard and carbonyl-labeled alternatives to facilitate precise metabolic flux analysis and mechanistic validation.
Executive Summary
Product: [2-13C]Maleic Anhydride (Mono-labeled alkene carbon).
Primary Application: Metabolic Flux Analysis (TCA Cycle), Diels-Alder Mechanistic Studies.
Key Differentiator: The retention of the
Technical Comparison: Fragmentation Logic
In Electron Ionization (EI) MS, Maleic anhydride (MA) undergoes a characteristic fragmentation pathway dominated by the loss of CO and CO
Comparative Fragmentation Table
The following table contrasts the [2-13C] variant with the Unlabeled Standard and the [1-13C] (Carbonyl-labeled) alternative.
| Feature | Unlabeled Maleic Anhydride | [2-13C]Maleic Anhydride (Alkene Label) | [1-13C]Maleic Anhydride (Carbonyl Label) |
| Molecular Ion (M | |||
| Primary Loss | -CO | - | - |
| Base Peak (M - CO | |||
| Secondary Fragment | |||
| Mechanistic Insight | Baseline Reference | Label retained in backbone fragment. | Label lost (50% probability) during decarboxylation. |
Mechanistic Causality
-
Unlabeled (Standard): The molecular ion (
98) ejects a neutral CO molecule via a retro-Diels-Alder-like mechanism or direct decarboxylation, yielding the highly stable ketene-like radical cation at 54. This ion subsequently loses CO to form acetylene ( 26). -
[2-13C] (Alkene Labeled): Since the CO
carbons originate exclusively from the carbonyl positions (C2/C5), the alkene-located C label is never lost in the primary transition. Consequently, the base peak shifts cleanly to 55. This makes [2-13C]MA superior for tracking carbon backbone integrity in metabolic studies. -
[1-13C] (Carbonyl Labeled): Due to the chemical symmetry of the anhydride, the label is equally likely to be on the leaving CO
or the retained CO group. This results in a "split" spectrum (doublet at 54 and 55), which complicates quantitative analysis compared to the clean shift of the [2-13C] variant.
Visualization of Fragmentation Pathway
The following diagram illustrates the specific mass shift propagation for [2-13C]Maleic anhydride.
Figure 1: Fragmentation pathway of [2-13C]Maleic anhydride showing the retention of the label (green/red nodes) through the loss of unlabeled CO2 and CO.
Experimental Protocol: Self-Validating Workflow
To ensure data integrity when analyzing [2-13C]Maleic anhydride, follow this protocol. This workflow includes a "Self-Check" step to verify that the label is positioned on the alkene and not the carbonyl.
Materials
-
Analyte: [2-13C]Maleic Anhydride (>99 atom %
C).[1][2] -
Solvent: Anhydrous Dichloromethane (DCM) or Acetone (Avoid alcohols to prevent esterification unless derivatization is intended).
-
Instrument: GC-MS (Single Quadrupole or TOF).
Step-by-Step Methodology
-
Sample Preparation: Dissolve 1 mg of [2-13C]MA in 1 mL of anhydrous DCM.
-
Note: Maleic anhydride hydrolyzes rapidly to maleic acid in the presence of moisture. Ensure all glassware is oven-dried.
-
-
GC Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm ID).
-
Inlet Temp: 200°C (Split 20:1). Caution: High inlet temps can induce thermal degradation; keep below 250°C.
-
Oven: 50°C (hold 2 min)
10°C/min 200°C.
-
-
MS Parameters:
-
Source Temp: 230°C.
-
Ionization: EI (70 eV).
-
Scan Range:
20–150.
-
-
Data Validation (The "Self-Check"):
-
Step A: Extract Ion Chromatogram (EIC) for
99. -
Step B: Check the ratio of
54 to 55. -
Pass Criteria: The spectrum must show a dominant peak at
55 . -
Fail Criteria: If you observe a 1:1 doublet at
54 and 55, your sample is likely [1-13C] (carbonyl-labeled) or scrambled. If you observe only 54, the sample is unlabeled.
-
References
-
NIST Mass Spectrometry Data Center. (2023). Maleic Anhydride: Electron Ionization Mass Spectrum. National Institute of Standards and Technology. [Link]
-
Bouchoux, G. (2012). Gas Phase Basicities of Polyfunctional Molecules. Part 3: Carbonyl Groups. Mass Spectrometry Reviews. [Link]
Sources
Technical Comparison Guide: FTIR Spectral Analysis of Carbonyl-Labeled Maleic Anhydride
Executive Summary
In mechanistic studies involving maleic anhydride (MA)—a critical precursor in pharmacophores and biopolymers—standard spectroscopic methods often fail to distinguish between exogenous reagent incorporation and endogenous metabolic/reaction byproducts. Carbonyl-labeled Maleic Anhydride (specifically [1,4-
This guide compares the FTIR spectral performance of
Technical Foundation: The Vibrational Isotope Effect
To interpret the data correctly, one must understand the causality of the spectral shift. The frequency of a vibrational bond (
Where:
- = Force constant of the C=O bond.
-
= Reduced mass (
).
Substituting
The "Anhydride Doublet" Phenomenon
Cyclic anhydrides like MA exhibit two characteristic carbonyl stretching bands due to vibrational coupling:
-
Asymmetric Stretch: Strong intensity, lower frequency.[1]
-
Symmetric Stretch: Weak intensity, higher frequency.[1]
For 5-membered rings like MA, the dipole moment change is larger for the asymmetric stretch, making it the dominant peak for quantification.
Comparative Analysis: Labeled vs. Unlabeled MA
The following data compares the spectral fingerprints of standard Maleic Anhydride against its
Table 1: FTIR Spectral Shift Data
| Feature | Standard ( | Labeled ([1,4- | Shift ( | Assignment |
| Symmetric C=O | 1853 ± 2 cm⁻¹ | ~1812 cm⁻¹ | ~41 cm⁻¹ | Weak, In-phase stretch |
| Asymmetric C=O | 1780 ± 2 cm⁻¹ | ~1741 cm⁻¹ | ~39 cm⁻¹ | Strong , Out-of-phase stretch |
| C=C Stretch | 1630 cm⁻¹ | ~1625 cm⁻¹ | < 5 cm⁻¹ | Ring double bond |
| Hydrolysis Impurity | 1710 cm⁻¹ | 1670 cm⁻¹ | ~40 cm⁻¹ | Maleic Acid (Open Ring) |
Performance Insights
-
Resolution Power: The ~40 cm⁻¹ shift moves the primary diagnostic peak (1780
1741 cm⁻¹) into a "quiet" region, distinct from ester carbonyls (typically 1735–1750 cm⁻¹) that often clutter polymer spectra. -
Sensitivity: The labeled compound maintains the high extinction coefficient of the carbonyl stretch, allowing detection at <0.1 wt% loading in complex matrices (e.g., polyethylene grafts).
-
Mechanistic Clarity: If the anhydride ring opens (hydrolysis or esterification), the doublet collapses into a single band. The isotopic label allows you to distinguish your added MA from background carbonyls.
Experimental Protocol: A Self-Validating System
Handling Maleic Anhydride requires strict moisture control. The following protocol includes a mandatory "Quality Gate" to ensure data integrity.
Equipment & Materials[3][4]
-
Spectrometer: FTIR with DTGS or MCT detector (Resolution: 2 cm⁻¹).
-
Sampling Mode: Diamond ATR (Attenuated Total Reflectance) is preferred for speed, but transmission (Nujol mull) is superior for preventing hydrolysis during measurement.
-
Environment: N₂-purged glovebox or desiccated sample chamber.
Step-by-Step Workflow
-
Pre-Scan Background: Collect a 32-scan background of the clean ATR crystal or empty cell.
-
Sample Loading (The Critical Step):
-
If using ATR: Place the [1,4-
C ]-MA powder on the crystal and apply pressure immediately before scanning to minimize atmospheric moisture absorption. -
If using Nujol: Prepare the mull inside a glovebox.
-
-
Data Acquisition: Scan from 4000 to 600 cm⁻¹ (64 scans).
-
The Quality Gate (Self-Validation):
-
Check: Look for a peak at 1670 cm⁻¹ (for labeled) or 1710 cm⁻¹ (for unlabeled).
-
Pass: Peak is absent or <5% height of the main carbonyl peak.
-
Fail: Peak is significant. This indicates hydrolysis to Maleic Acid.[2] Abort and dry sample.
-
Visualization: Spectral Logic & Decision Tree
The following diagram illustrates the decision logic for interpreting the spectral data, specifically distinguishing between the intact anhydride ring and its hydrolyzed or reacted forms.
Caption: Logical workflow for distinguishing intact labeled maleic anhydride from standard variants and hydrolysis byproducts.
Application Case Study: Tracking Reaction Mechanisms
Scenario: A drug development team is grafting maleic anhydride onto a starch-based biopolymer carrier. They need to confirm that the MA ring remains intact (for later drug conjugation) rather than hydrolyzing during the graft.
Challenge: The biopolymer has endogenous carbonyls and absorbed water, making the standard 1780 cm⁻¹ region noisy.
Solution Using [1,4-
-
Grafting: The labeled MA is reacted with the starch.
-
Analysis: The team scans the product.
-
Result:
-
They observe a sharp peak at 1741 cm⁻¹ .
-
The endogenous starch carbonyls appear at 1735 cm⁻¹ (ester) or 1640 cm⁻¹ (bound water).
-
References
-
Smith, B. C. (2018).[1] The C=O[1][3][4][5][6] Bond, Part IV: Acid Anhydrides. Spectroscopy Online. [Link]
-
Lewis, R. N., et al. (1989). Fourier transform infrared spectroscopy of 13C=O-labeled phospholipids. Biophysical Journal. [Link]
-
Semaan, F. S. (2025).[5] Maleic Anhydride: A Valuable Tool for both Industry and Scientific Research. ResearchGate. [Link]
-
Gaglieri, C., et al. (2023). FT-IR measurement as a simple tool for following formation of acidic functional groups in maleic anhydride containing polymers. MethodsX (NIH). [Link]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The FTIR spectrum of maleic anhydride can be used to identify the presence of impurities - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Advanced Characterization of Polymers Grafted with ^13^C-Maleic Anhydride
A Comparative Guide for Structural Elucidation & Quantification
Part 1: The Strategic Necessity of ^13^C-Labeling
In the development of functionalized polyolefins (e.g., MA-g-PE, MA-g-PP) or drug delivery vectors, the Degree of Grafting (DoG) is often low (<1–2 wt%). Standard characterization methods fail to provide the structural resolution required to distinguish between:
-
Oligomeric Grafts (Poly-MA chains)
-
Hydrolyzed Species (Diacids)
-
Residual Free Monomer
While FTIR and Titration are industry standards for bulk quantification, they are "blind" to the molecular architecture. ^13^C-NMR with isotopic enrichment ([2,3-^13^C_2]-MA) is the only self-validating method to map the exact attachment site and graft structure.
This guide compares ^13^C-MA NMR against standard alternatives, providing a validated protocol for high-resolution characterization.
Part 2: Comparative Analysis of Characterization Methods
The following table contrasts the performance of ^13^C-labeled NMR against conventional techniques.
Table 1: Performance Matrix of MA-Graft Characterization
| Feature | ^13^C-Labeled NMR | Standard ^1H NMR | FTIR Spectroscopy | Titration (Acid-Base) |
| Primary Output | Exact molecular structure & site of attachment | Total MA content (approx.) | Functional group presence (C=O) | Total Acid Number |
| Sensitivity | High (due to enrichment) | Medium (polymer overlap) | High | Low (limit of detection) |
| Structural Resolution | Excellent (Distinguishes rings vs. acids vs. oligomers) | Poor (Broad signals) | Low (Overlapping C=O bands) | None |
| Sample Prep | Complex (Requires ^13^C-MA synthesis) | Standard | Simple (Film/Pellet) | Standard (Dissolution) |
| Quantification | Absolute (with internal std) | Relative | Relative (Requires calibration) | Absolute (Non-specific) |
| Key Limitation | Cost of isotope; Acquisition time | Solvent suppression issues | Surface vs. Bulk heterogeneity | Consumes sample; Chemical waste |
Critical Insight: Why ^13^C?
Standard ^13^C NMR suffers from low natural abundance (1.1%), requiring days of acquisition for low-graft polymers. By using [2,3-^13^C_2]-maleic anhydride , we enhance the signal-to-noise ratio by ~100x. More importantly, the ^13^C-^13^C coupling (J_CC) becomes a diagnostic tool. The coupling constant (~34 Hz for succinic anhydride) allows the use of 1D-INADEQUATE pulse sequences to filter out the polymer backbone entirely, leaving only the grafted signals.
Part 3: Experimental Protocol (Self-Validating Workflow)
This protocol ensures the removal of unreacted monomer (a common source of error) and optimizes NMR acquisition for quantitative accuracy.
Phase 1: Sample Preparation & Purification
Validation Step: Failure to remove free MA will artificially inflate DoG values in NMR and Titration.
-
Dissolution: Dissolve 1.0 g of crude grafted polymer in 100 mL of boiling Xylene (or TCB for PP) under reflux.
-
Precipitation: Pour the hot solution into 500 mL of cold Acetone (non-solvent for polymer, solvent for free MA).
-
Filtration & Wash: Filter the precipitate and wash 3x with fresh acetone.
-
Drying: Vacuum dry at 60°C for 12 hours.
-
Check: Run a quick FTIR on the filtrate residue to confirm free MA removal.
-
Phase 2: NMR Acquisition Parameters
Instrument: 400 MHz (or higher) NMR Spectrometer with a high-temperature probe (100–130°C).
-
Solvent: 1,1,2,2-Tetrachloroethane-d2 (TCE-d2) or 1,2,4-Trichlorobenzene (TCB) with d6-benzene lock.
-
Temperature: 110°C (Essential to prevent polymer aggregation and line broadening).
-
Pulse Sequence: Inverse Gated Decoupling (zgig) .
-
Reasoning: We must suppress the Nuclear Overhauser Effect (NOE) to ensure signal intensity is proportional to concentration, not dynamics.
-
-
Relaxation Delay (D1): > 5 × T1.
-
Standard: Set D1 = 10–15 seconds. (T1 of carbonyl carbons is typically 2–3s).
-
-
Scans: 1,000 – 5,000 (depending on enrichment level).
Phase 3: Workflow Visualization
Figure 1: Self-validating workflow for NMR characterization of grafted polymers. The FTIR check step prevents false positives from residual monomer.
Part 4: Data Interpretation & Chemical Shifts
When analyzing the spectra, use the following assignments to distinguish the graft architecture.
Table 2: Diagnostic ^13^C Chemical Shifts (in TCB/TCE-d2)
| Structure | Carbon Type | Chemical Shift ( | Notes |
| Succinic Anhydride (Ring) | C=O[2][3] (Carbonyl) | 170.0 – 174.0 | Distinct doublet if ^13^C-^13^C labeled. |
| CH (Methine) | 40.0 – 46.0 | Attachment point to backbone. | |
| CH | 30.0 – 35.0 | Ring methylene. | |
| Hydrolyzed Diacid (Open) | C=O (Acid) | 175.0 – 180.0 | Shift moves downfield upon hydrolysis. |
| Oligomeric MA | C=O | 172.0 – 176.0 | Broad signals; complex multiplets. |
| Polymer Backbone | CH | 29.0 – 30.0 | Huge solvent/backbone peak (reference). |
Interpretation Logic:
-
Single vs. Oligomer: Sharp peaks at ~172 ppm indicate single succinic rings. Broadening or multiple peaks in the carbonyl region suggests oligomerization (poly-MA grafts).
-
Ring vs. Acid: If you see signals >175 ppm, your graft has hydrolyzed. This often happens if the NMR solvent is not strictly anhydrous.
-
Coupling Patterns: With [2,3-^13^C_2]-MA, the carbonyls will appear as doublets or multiplets due to coupling with the labeled methine/methylene carbons, providing definitive proof of the graft structure.
Decision Logic for Method Selection
Figure 2: Decision matrix for selecting the appropriate characterization technique based on grafting density and data requirements.
References
-
Heinen, W., et al. (1996).[4] "^13^C NMR Study of the Grafting of Maleic Anhydride onto Polyethene, Polypropene, and Ethene-Propene Copolymers." Macromolecules. [Link]
-
Yang, L., et al. (2002).[4] "Structural characterization of maleic anhydride grafted polyethylene by ^13^C NMR spectroscopy." Polymer. [Link][2][4][5]
-
Ranganathan, S., et al. (1999).[4] "Peroxide-initiated grafting of maleic anhydride onto linear and branched hydrocarbons."[4] Journal of Polymer Science Part A: Polymer Chemistry. [Link][6]
-
Sahasawat, S., et al. (2025). "Structural characterization of maleic anhydride grafted polyethylene by 13C NMR spectroscopy." ResearchGate. [Link]
Sources
Safety Operating Guide
(2-~13~C)Furan-2,5-dione proper disposal procedures
Chemical Identity: (2-13C)Maleic Anhydride CAS Number: 108-31-6 (Unlabeled parent); Specific labeled CAS varies by enrichment. EPA Waste Code: U147 Primary Hazards: Respiratory Sensitizer, Corrosive, Water Reactive.
Part 1: Executive Safety Directives
STOP AND READ: Before handling this compound for disposal, you must verify the isotopic nature.[1]
-
(2-13C)Furan-2,5-dione contains a STABLE ISOTOPE (Carbon-13).
-
It is NON-RADIOACTIVE . Do not use radioactive waste protocols unless mixed with other radiological hazards.[1]
-
CRITICAL HAZARD: This compound is a potent respiratory sensitizer and reacts exothermically with water .
-
NEVER dispose of the pure solid or concentrated organic solutions directly into an aqueous waste container. The resulting hydrolysis generates heat and pressure, creating a risk of container rupture or geysering.
-
Part 2: Hazard Profile & Technical Justification (E-E-A-T)
To ensure safety, one must understand the mechanism of the hazard, not just the classification.
1. The Sensitization Mechanism
Maleic anhydride (the common name for Furan-2,5-dione) is a hapten. Upon inhalation or skin contact, it reacts with body proteins (specifically lysine residues) to form a neoantigen. This triggers an immune response.
-
Operational Implication: Standard nitrile gloves may not provide sufficient protection for prolonged contact. Double-gloving or using Silver Shield/4H laminate gloves is recommended for spill cleanup. Respiratory protection (fume hood) is non-negotiable to prevent irreversible asthma-like sensitization.
2. The Hydrolysis Thermodynamics
The disposal risk centers on the anhydride ring strain. When (2-13C)Furan-2,5-dione contacts water, it hydrolyzes to (2-13C)Maleic Acid.
-
Reaction:
-
Enthalpy (
): Approximately -49.5 kJ/mol (Exothermic).[2] -
Operational Implication: While not explosive, this exotherm is sufficient to boil local solvent/water interfaces if large quantities are dumped rapidly. Disposal streams must be segregated.
Part 3: Disposal Decision Matrix
The following workflow illustrates the logical path for disposing of (2-13C)Furan-2,5-dione based on its physical state.
Figure 1: Decision logic for segregating Maleic Anhydride waste streams to prevent accidental hydrolysis.
Part 4: Detailed Operational Protocols
Protocol A: Solid Waste Disposal (Preferred)
Use this for expired inventory, excess pure powder, or contaminated solid debris.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or the original glass container.
-
Segregation: Do NOT combine with other solid wastes that may contain hydration (e.g., silica gel from columns, damp paper towels).
-
Labeling:
-
Secondary Containment: Place the primary container inside a clear zip-seal bag to prevent dust release (sensitization hazard) during transport by EHS personnel.
Protocol B: Organic Solution Disposal
Use this for reaction mixtures in DCM, THF, or Toluene.
-
Verification: Ensure the organic waste container is compatible (HDPE or Glass).
-
Solvent Compatibility:
-
Non-Halogenated: If in Toluene/THF, use the Non-Halogenated stream.
-
Halogenated: If in DCM/Chloroform, use the Halogenated stream.
-
-
Critical Step: Ensure the waste container does not contain an aqueous layer or significant water content. If the organic waste drum contains water, the anhydride will hydrolyze at the interface, potentially pressurizing the drum over time.
-
Best Practice: If you suspect the main waste drum is "wet," collect this specific waste in a separate satellite container (e.g., a 4L dedicated bottle) labeled "Water Reactive - Organic."
-
Protocol C: Controlled Quenching (Hydrolysis)
Use this only if you must dispose of the material down a drain (if permitted by local regulations) or if the material is already compromised/wet and needs stabilization.
Reagents: Ice bath, Sodium Carbonate (
-
Setup: Place a beaker of water in an ice bath to control the exotherm.
-
Hydrolysis:
-
Slowly add the (2-13C)Furan-2,5-dione solution/solid TO the water.
-
Note: Never add water to the anhydride; this causes splattering.
-
Stir until all solid dissolves. The solution now contains (2-13C)Maleic Acid.
-
-
Neutralization:
-
The solution will be acidic (pH ~1-2).
-
Slowly add 1M NaOH or saturated Sodium Carbonate.
-
Monitor pH until neutral (pH 6-8).
-
-
Disposal: The resulting solution is aqueous Sodium Maleate.
-
Check local sewer codes. In many jurisdictions, neutralized non-toxic organic acid salts can be drain-disposed with copious water.
-
If drain disposal is prohibited, bottle as "Aqueous Waste - Non-Hazardous" (or check with EHS if the 13C label requires tracking).
-
Part 5: Data & Compliance Summary
Physical & Safety Data
| Parameter | Value | Note |
| Melting Point | 52.8°C | Low melting point; store cool to prevent fusing. |
| Flash Point | 102°C | Combustible. |
| Odor Threshold | ~0.3 ppm | Acrid, choking odor. Warning property is good. |
| EPA Waste Code | U147 | Listed Hazardous Waste (RCRA). |
| Isotope | Carbon-13 | Stable. Not regulated by NRC (Nuclear Regulatory Commission). |
PPE Requirements
| Component | Specification | Reason |
| Gloves | Double Nitrile or Silver Shield | Sensitizer; penetrates standard latex rapidly. |
| Eye Protection | Chemical Goggles | Dust/Vapor is severely irritating to eyes (corrosive). |
| Respiratory | Fume Hood (Preferred) or N95/P100 | Prevent inhalation sensitization. |
Part 6: References
-
U.S. Environmental Protection Agency (EPA). 40 CFR § 261.33 - Discarded commercial chemical products, off-specification species, container residues, and spill residues thereof. (Identification of U147).
-
National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: Maleic Anhydride. (Sensitization and Exposure Limits).
-
National Institute of Standards and Technology (NIST). WebBook of Chemistry: Maleic Anhydride Hydrolysis Enthalpy. (Thermodynamic Data).
-
Cambridge Isotope Laboratories. Stable Isotope Safety & Handling. (Confirmation of non-radioactive status of 13C).
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
